Mono(2-hydroxyisobutyl)phthalate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
InChI Key |
LTLINVWNJJAVGH-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)(C)O)[2H])[2H] |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Mono(2-hydroxyisobutyl)phthalate-d4: An Internal Standard for Phthalate Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mono(2-hydroxyisobutyl)phthalate-d4 (MHiBP-d4), a deuterated analog of a secondary metabolite of Di-isobutyl Phthalate (B1215562) (DiBP). DiBP is a widely used plasticizer and a compound of concern due to its potential endocrine-disrupting properties. Accurate quantification of its metabolites is crucial for assessing human exposure and understanding its toxicokinetics. MHiBP-d4 serves as an essential internal standard in analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and reliability of these measurements. This document details the chemical properties of MHiBP-d4, its role in the metabolic pathway of DiBP, and provides a comprehensive experimental protocol for its use in biomonitoring studies.
Introduction
Di-isobutyl Phthalate (DiBP) is an industrial chemical commonly used as a plasticizer in a variety of consumer products, leading to widespread human exposure.[1] Following absorption, DiBP is rapidly metabolized in the body. The primary metabolic pathway involves the initial hydrolysis of DiBP to Monoisobutyl Phthalate (MiBP).[1] MiBP can then undergo further oxidation to form several secondary metabolites, including Mono(2-hydroxyisobutyl)phthalate (MHiBP).[1] The quantification of these urinary metabolites is the preferred method for assessing DiBP exposure.
To ensure the precision and accuracy of analytical methods used to measure these metabolites, stable isotope-labeled internal standards are employed. This compound is the deuterated form of MHiBP and is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more reliable data.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data has been compiled from various supplier technical data sheets.[2][3]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,2-(Benzene-d4)dicarboxylic Acid 1-(2-Hydroxy-2-methylpropyl) Ester |
| CAS Number | 2119597-90-7 |
| Molecular Formula | C₁₂H₁₀D₄O₅ |
| Molecular Weight | 242.26 g/mol |
| Appearance | White to Off-White Solid |
| Purity | Typically >98% |
| Isotopic Purity | Typically ≥99 atom % D |
| Storage Conditions | 2-8°C Refrigerator |
| Shipping Conditions | Ambient Temperature |
Metabolic Pathway of Di-isobutyl Phthalate (DiBP)
The metabolic conversion of DiBP to its excretable metabolites is a multi-step process that primarily occurs in the liver. The following diagram illustrates the key steps in this pathway, culminating in the formation of Mono(2-hydroxyisobutyl)phthalate.
Use in Biomonitoring Studies
This compound is primarily used as an internal standard in isotope dilution LC-MS/MS methods for the quantification of phthalate metabolites in biological matrices, most commonly urine.[4][5] Its use is critical for correcting analytical variability, thereby enhancing the accuracy and precision of the results.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a human biomonitoring study aimed at quantifying DiBP metabolites using MHiBP-d4 as an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the analysis of phthalate metabolites in human urine using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods in the scientific literature.[4][5][6]
Materials and Reagents
-
This compound (Internal Standard)
-
Native phthalate metabolite standards
-
Deionized water (≥18 MΩ·cm)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
β-glucuronidase from Helix pomatia
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Aliquot 1.0 mL of each urine sample into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each urine sample.
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution to each sample. Vortex briefly.
-
Incubation: Incubate the samples at 37°C for 2 hours.
-
Protein Precipitation: After incubation, add 500 µL of ice-cold acetonitrile to each sample to precipitate proteins. Vortex and then centrifuge at 10,000 x g for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes. For example: 0-2 min, 10% B; 2-10 min, 10-95% B; 10-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each native metabolite and for this compound must be optimized.
-
Data Analysis and Quantification
-
Generate a calibration curve using the peak area ratios of the native standards to the internal standard (this compound).
-
Quantify the concentration of each phthalate metabolite in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Results are typically reported in ng/mL of urine and can be adjusted for urinary creatinine (B1669602) concentration to account for dilution.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of environmental health, toxicology, and drug development. Its use as an internal standard in LC-MS/MS-based biomonitoring studies allows for the accurate and reliable quantification of Di-isobutyl Phthalate metabolites, providing valuable data for assessing human exposure to this ubiquitous environmental contaminant. The detailed methodologies and workflows presented in this guide offer a robust framework for the implementation of such studies.
References
- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Mono-hydroxyisobutyl Phthalate (B1215562) (MHiBP-d4) as a Metabolite of Di-isobutyl Phthalate
This technical guide provides a comprehensive overview of mono-hydroxyisobutyl phthalate (MHiBP) as a metabolite of di-isobutyl phthalate (DiBP). It covers the metabolic pathway, quantitative data on its formation and excretion, and detailed experimental protocols for its analysis, with a focus on the use of its deuterated analogue, MHiBP-d4, as an internal standard.
Introduction to Di-isobutyl Phthalate (DiBP) and its Metabolism
Di-isobutyl phthalate (DiBP) is a widely used plasticizer found in a variety of consumer and industrial products.[1] Due to its physical, not chemical, incorporation into polymer structures, DiBP can easily leach into the environment, leading to human exposure through ingestion, inhalation, and dermal contact.[2][3] Concerns over its potential as an endocrine disruptor have led to increased scrutiny of its metabolism and biological effects.[2][4]
Upon entering the body, DiBP is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the isobutyl ester linkages to form mono-isobutyl phthalate (MiBP).[5] MiBP is the major metabolite, accounting for a significant portion of the excreted products.[5][6] A smaller fraction of MiBP undergoes further oxidation to form secondary metabolites, including mono-hydroxyisobutyl phthalate (MHiBP).[6][7] MHiBP, also known as mono(2-hydroxyisobutyl)phthalate or OH-MiBP, is a key biomarker for assessing human exposure to DiBP.[5][6]
Metabolic Pathway of Di-isobutyl Phthalate (DiBP)
The metabolic conversion of DiBP to its excretable metabolites is a multi-step process primarily occurring in the liver.[6] The initial hydrolysis is followed by oxidation, and finally, the metabolites can be conjugated with glucuronic acid to facilitate their elimination in the urine.
Quantitative Analysis of DiBP Metabolites
The quantification of DiBP metabolites in biological matrices, such as urine, is crucial for assessing human exposure. The following table summarizes key quantitative data from a human study involving a single oral dose of DiBP.
| Metabolite | Percentage of Excreted Dose | Elimination Half-life (t½) |
| Mono-isobutyl phthalate (MiBP) | ~71% | 3.9 hours |
| 2OH-MiBP (an oxidized metabolite) | ~20% | 4.1 - 4.2 hours |
| 3OH-MiBP (an oxidized metabolite) | ~1% | 4.1 - 4.2 hours |
| (Data sourced from a study on a human volunteer after a single oral dose of DiBP)[5] |
Urinary concentrations of phthalate metabolites can vary significantly among individuals and populations. For instance, a study in Shanghai reported a median urinary MiBP concentration of 21.6 µg/g creatinine (B1669602) in men and 22.3 µg/g creatinine in women.[8] Another study found that in pregnant women, the median urinary concentration of miBP was 46.7 μg/L.[9]
The Role of MHiBP-d4 as an Internal Standard
In quantitative analytical chemistry, particularly in methods involving mass spectrometry, the use of a stable isotope-labeled internal standard is essential for accurate and precise measurements.[10][11] MHiBP-d4, a deuterated form of MHiBP, serves as an ideal internal standard for the quantification of MHiBP in biological samples.
The rationale for using MHiBP-d4 is that it is chemically and physically almost identical to the non-labeled MHiBP. Consequently, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[10] This allows for the correction of variations in sample extraction efficiency and matrix effects, which can suppress or enhance the analyte signal.[10][11] By adding a known amount of MHiBP-d4 to the sample and measuring the ratio of the MHiBP signal to the MHiBP-d4 signal, a more accurate quantification of the MHiBP concentration can be achieved.
Experimental Protocols
Synthesis of MHiBP-d4
While detailed, proprietary synthesis protocols are often not fully disclosed, the general approach to synthesizing deuterated internal standards for phthalate metabolites involves a multi-step chemical synthesis. A plausible synthetic route for a related deuterated phthalate, DiBP-d4, involves the reaction of phthalic anhydride (B1165640) with deuterated isobutanol in the presence of an acid catalyst.[12] For ring-deuterated MHiBP-d4, the synthesis would likely start with phthalic acid-d4, followed by a controlled esterification with isobutanol and subsequent hydroxylation.[12]
Analytical Method for MHiBP Quantification
The determination of MHiBP in biological samples is typically performed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[13][14]
Sample Preparation:
-
Enzymatic Deconjugation: Since MHiBP is often excreted as a glucuronide conjugate, a deconjugation step is necessary.[13][14] Urine samples are typically buffered to an appropriate pH (e.g., pH 5.5-6.5) and treated with β-glucuronidase enzyme.[13][14][15] The mixture is then incubated to allow for the cleavage of the glucuronide moiety.[13][14]
-
Solid-Phase Extraction (SPE): After deconjugation, the sample is often cleaned up and concentrated using solid-phase extraction.[14] This step helps to remove interfering substances from the matrix. The sample is loaded onto an SPE cartridge, which is then washed, and the analytes are eluted with an appropriate solvent.[14]
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent, typically the mobile phase used for the UPLC analysis.[14]
UPLC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample extract is injected into a UPLC system equipped with a reverse-phase column (e.g., a C18 or phenyl-hexyl column).[4][13] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate MHiBP from other components in the sample.[4][14][16]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[14][15] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both MHiBP and the MHiBP-d4 internal standard using Multiple Reaction Monitoring (MRM).[15]
Typical Mass Spectrometry Parameters for Phthalate Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| MiBP | 221.0 | 77.0 |
| MHiBP | 237.0 | 121.0 |
| D4-MHiBP (Internal Standard) | 241.0 | 125.0 |
(Source: CDC Laboratory Procedure Manual)[15]
The following diagram illustrates the general workflow for the analysis of MHiBP.
Toxicological Significance and Signaling Pathways
Exposure to DiBP and its metabolites has been linked to various adverse health effects, particularly concerning the endocrine and reproductive systems.[2][17] Some studies suggest a possible association between exposure to MiBP and an increased risk of breast cancer.[17] Phthalate exposure has also been linked to oxidative stress, which can be assessed by measuring biomarkers of nucleic acid oxidation.[18]
One study in obese mice suggested that DiBP exposure can significantly impact the gut microbiota and arachidonic acid metabolism, which may increase the risk of cardiovascular disease.[19] The disruption of the arachidonic acid pathway represents a potential signaling pathway through which DiBP and its metabolites may exert their toxic effects.[19]
Conclusion
MHiBP is a significant secondary metabolite of DiBP, and its quantification in biological samples is a reliable method for assessing human exposure to the parent compound. The use of the deuterated internal standard, MHiBP-d4, in conjunction with sensitive analytical techniques like UPLC-MS/MS, allows for accurate and precise measurement. Further research into the specific toxicological effects of MHiBP and its role in signaling pathways is warranted to fully understand the health risks associated with DiBP exposure.
References
- 1. Human risk assessment of di-isobutyl phthalate through the application of a developed physiologically based pharmacokinetic model of di-isobutyl phthalate and its major metabolite mono-isobutyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono(2-hydroxyisobutyl)phthalate | LGC Standards [lgcstandards.com]
- 6. Biomarkers of Exposure to Phthalate Mixtures and Adverse Birth Outcomes in a Puerto Rico Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Associations of urinary metabolite concentrations of phthalates and phthalate replacements with body composition from mid-childhood to early adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictors and long-term reproducibility of urinary phthalate metabolites in middle-aged men and women living in urban Shanghai - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phthalate metabolites concentrations in amniotic fluid and maternal urine: Cumulative exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoisobutyl phthalate | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 17. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Accuracy: A Technical Guide to the Indispensable Role of Deuterated Standards in Phthalate Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
In the meticulous world of analytical chemistry, particularly within the realms of toxicology and drug development, the pursuit of precision and accuracy is paramount. When assessing human exposure to ubiquitous environmental contaminants like phthalates, the challenges of complex biological matrices and potential sample contamination necessitate a robust analytical methodology. This technical guide delves into the critical importance of deuterated internal standards in phthalate (B1215562) exposure studies, providing an in-depth look at the experimental protocols and data that underscore their necessity.
Phthalates, a class of synthetic chemicals used as plasticizers, are widespread in consumer products, leading to continuous human exposure.[1] Concerns over their potential as endocrine-disrupting chemicals (EDCs) have spurred the need for reliable methods to quantify their metabolites in biological samples, primarily urine.[2][3] Measuring the metabolites rather than the parent compounds provides a more accurate assessment of internal exposure and minimizes the risk of sample contamination from external sources.[2] The gold standard for this analysis is isotope dilution mass spectrometry (IDMS), a technique critically reliant on the use of stable isotope-labeled internal standards, with deuterated standards being a prevalent choice.[2][4]
The Core Principle: Why Deuterated Standards are Essential
Deuterated standards are analogues of the target analytes where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows them to be distinguished from the native analyte by a mass spectrometer, yet they exhibit nearly identical chemical and physical properties.[4] This near-identical behavior is the cornerstone of their utility.
By introducing a known amount of a deuterated standard into a sample at the very beginning of the analytical process, it acts as a perfect mimic for the target analyte. It experiences the same potential losses during sample preparation, extraction, and cleanup, and the same matrix-induced signal suppression or enhancement during analysis.[4] Consequently, the ratio of the signal from the native analyte to the deuterated standard remains constant, even if the absolute signal intensities fluctuate. This normalization corrects for a wide range of potential errors, leading to significantly improved accuracy and precision in quantification.[2]
The workflow for analyzing phthalate metabolites in urine using deuterated standards typically involves several key stages, as illustrated in the diagram below.
Caption: Experimental workflow for phthalate metabolite analysis.
The Impact on Data Quality: A Quantitative Comparison
The use of deuterated standards demonstrably improves the quality of analytical data. The following tables summarize key performance metrics from studies utilizing isotope dilution for the analysis of phthalate metabolites.
Table 1: Method Performance for the Analysis of Phthalate Metabolites in Human Urine using LC-MS/MS with Deuterated Internal Standards
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Mono-methyl Phthalate (MMP) | 0.3 | - | ~100 | <15 |
| Mono-ethyl Phthalate (MEP) | 0.11 - 0.3 | 0.85 | ~100 | <15 |
| Mono-n-butyl Phthalate (MBP) | 1.0 | 2.82 | ~100 | <15 |
| Mono-isobutyl Phthalate (MiBP) | - | - | ~100 | <15 |
| Mono-benzyl Phthalate (MBzP) | 0.3 | 5.33 | ~100 | <15 |
| Mono-(2-ethylhexyl) Phthalate (MEHP) | 1.0 | 17.76 | ~100 | <15 |
| Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP) | 0.11 - 0.90 | - | ~100 | <10 |
| Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) | 0.11 - 0.90 | - | ~100 | <10 |
Data compiled from multiple sources.[5][6][7][8][9][10]
The consistently high recovery rates and low relative standard deviations across a range of phthalate metabolites highlight the robustness and reliability of methods employing deuterated internal standards.
Detailed Experimental Protocols
A typical protocol for the determination of phthalate metabolites in human urine using isotope dilution LC-MS/MS is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature, including those from the Centers for Disease Control and Prevention (CDC).[5][6][8][11][12][13][14]
1. Sample Preparation
-
Internal Standard Spiking: To 100-200 µL of urine, add a known concentration of a deuterated internal standard mixture corresponding to the target phthalate metabolites.[2][7]
-
Enzymatic Deconjugation: Phthalate metabolites are often excreted as glucuronide conjugates.[2] To measure the total concentration, enzymatic hydrolysis is performed.
-
Add 245 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).[2]
-
Add 5 µL of β-glucuronidase solution.[2]
-
Incubate the mixture, for example, at 37°C for 90 minutes.[10]
-
-
Solid-Phase Extraction (SPE): This step is crucial for sample clean-up and concentration of the analytes.[12][13]
-
Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1 M formic acid) to remove interferences.[14]
-
Elute the analytes with a stronger organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).[14]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[14]
-
2. Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic or acetic acid (e.g., 0.1%), is employed to achieve optimal separation of the various metabolites.[2]
-
Flow Rate: A typical flow rate is in the range of 0.2 to 0.6 mL/min.[2]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.[7][15]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[2] This involves monitoring specific precursor ion to product ion transitions for each analyte and its corresponding deuterated internal standard.
-
Table 2: Example MRM Transitions for Phthalate Metabolites and their Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| MMP | 179 | 121 | ¹³C₄-MMP | 183 | 125 |
| MEP | 193 | 121 | ¹³C₄-MEP | 197 | 125 |
| MBP | 221 | 121 | ¹³C₄-MBP | 225 | 125 |
| MBzP | 255 | 121 | ¹³C₄-MBzP | 259 | 125 |
| MEHP | 277 | 134 | ¹³C₄-MEHP | 281 | 138 |
| MEOHP | 291 | 121 | ¹³C₄-MEOHP | 295 | 125 |
| MEHHP | 293 | 121 | ¹³C₄-MEHHP | 297 | 125 |
Note: Specific m/z values may vary slightly depending on the instrument and analytical conditions.[15][16][17]
Phthalates and Endocrine Disruption: Signaling Pathways of Concern
The impetus for accurately measuring phthalate exposure stems from their potential to disrupt the endocrine system. Phthalates can interfere with hormonal signaling pathways, primarily by acting as antagonists to androgen receptors and, in some cases, interacting with estrogen receptors.[18][19] They can also affect steroidogenesis, the process of hormone synthesis.[18]
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry [stacks.cdc.gov]
- 8. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s4science.at [s4science.at]
- 17. researchgate.net [researchgate.net]
- 18. breastcanceruk.org.uk [breastcanceruk.org.uk]
- 19. csun.edu [csun.edu]
The Pivotal Role of Deuterated Monoisobutyl Phthalate in the Accurate Assessment of Di-isobutyl Phthalate Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
The accurate quantification of exposure to di-isobutyl phthalate (B1215562) (DiBP), a widely used plasticizer with potential endocrine-disrupting properties, is paramount for toxicological studies and human health risk assessments.[1][2][3] Biomonitoring of DiBP exposure is typically achieved through the analysis of its metabolites in biological matrices, with mono-isobutyl phthalate (MiBP) being a primary biomarker.[1][4] To ensure the precision and reliability of these analytical measurements, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial. This guide elucidates the role of deuterated monoisobutyl phthalate (commonly referred to as MiBP-d4), detailing the metabolic pathways of DiBP and providing comprehensive experimental protocols for its analysis.
Di-isobutyl Phthalate Metabolism
Upon entering the body, DiBP is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ester linkages, resulting in the formation of mono-isobutyl phthalate (MiBP) and isobutanol. MiBP is the major and most abundant metabolite of DiBP.[5][6] A smaller fraction of MiBP can undergo further oxidation to form secondary metabolites, such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP).[5][6] The simple monoester, MiBP, is considered a key biomarker for assessing DiBP exposure due to its high concentration in urine relative to the parent compound and other metabolites.[1][5][6] The majority of DiBP metabolites are excreted in the urine within the first 24 hours of exposure.[5][6]
The Function of Deuterated MiBP (MiBP-d4) as an Internal Standard
In quantitative analytical chemistry, particularly in mass spectrometry-based methods, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is distinguishable by the analytical instrument. Stable isotope-labeled internal standards, such as MiBP-d4, are considered the gold standard for LC-MS/MS analysis.
The deuterium (B1214612) atoms in MiBP-d4 increase its mass, allowing the mass spectrometer to differentiate it from the endogenous (unlabeled) MiBP. However, its chemical behavior during sample preparation (extraction, derivatization) and chromatographic separation is nearly identical to that of MiBP. This co-elution and similar ionization efficiency allow MiBP-d4 to effectively compensate for variations in sample matrix effects and instrument response, leading to more accurate and precise quantification of MiBP concentrations.
Quantitative Data on Analytical Methods
The following tables summarize key quantitative parameters from various studies that have developed and validated analytical methods for the determination of DiBP metabolites using a deuterated internal standard.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DiBP and its Metabolites
| Analyte | Matrix | LOD | LOQ | Reference |
| DiBP | Rat Plasma | - | 0.01 ng/mL | [7] |
| MiBP | Rat Plasma | - | 0.1 ng/mL | [7] |
| MBP | Rat Plasma | 6.9 ng/mL | 25 ng/mL | [8] |
| MBP | Pup Homogenate | 9.4 ng/g | 50 ng/g | [8] |
| DBP | Hexane | 0.3 ng/mL | 1 ng/mL | [9][10] |
Note: MBP (Monobutyl phthalate) is a metabolite of DnBP but is structurally similar to MiBP and its analytical methods often overlap.
Table 2: Recovery Rates for DiBP Metabolite Analysis
| Analyte | Matrix | Spiked Concentration | Recovery (%) | Reference |
| MBP | Rat Plasma | 25-5000 ng/mL | > 92% | [8] |
| MBP | Pup Homogenate | 50-5000 ng/g | > 92% | [8] |
| DBP | Hexane | 1, 50, 100 ng/mL | 95.8 - 103.4% | [9] |
Experimental Protocols
The following sections detail a typical experimental workflow for the analysis of MiBP in biological samples using MiBP-d4 as an internal standard, based on methodologies described in the scientific literature.
1. Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove potential interferences.
-
Enzymatic Deconjugation: In urine, phthalate metabolites are often present as glucuronide conjugates. To measure the total metabolite concentration, an enzymatic hydrolysis step using β-glucuronidase is typically performed.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): This is a common method where the sample is mixed with an immiscible organic solvent. The analytes partition into the organic phase, which is then separated and evaporated.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes from the liquid sample. After washing to remove interferences, the analytes are eluted with a small volume of solvent. SPE can offer cleaner extracts compared to LLE.
-
2. Chromatographic Separation and Mass Spectrometric Detection (LC-MS/MS)
-
Liquid Chromatography (LC): The prepared sample extract is injected into an LC system. A reversed-phase C18 column is commonly used to separate the phthalate metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 0.02% acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analysis is performed in the selected reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native metabolite (e.g., MiBP) and the deuterated internal standard (e.g., MiBP-d4).
Table 3: Example LC-MS/MS Parameters
| Parameter | Description |
| LC System | UPLC or HPLC system |
| Column | KINETEX core-shell C18 (50 × 2.1 mm, 1.7 μm) or equivalent |
| Mobile Phase A | 0.1% formic acid in water or 0.02% acetic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MiBP: m/z 221 → 77; MiBP-d4: m/z 225 → 81 |
Note: The specific MRM transitions can vary slightly depending on the instrument and optimization.
Conclusion
The use of deuterated monoisobutyl phthalate (MiBP-d4) as an internal standard is indispensable for the accurate and reliable assessment of di-isobutyl phthalate exposure in humans and animal models. By mimicking the behavior of the native analyte during sample processing and analysis, MiBP-d4 effectively corrects for analytical variability, thereby ensuring high-quality data for toxicological research and risk assessment. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for biomonitoring of DiBP.
References
- 1. Human risk assessment of di-isobutyl phthalate through the application of a developed physiologically based pharmacokinetic model of di-isobutyl phthalate and its major metabolite mono-isobutyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
In-Depth Technical Guide: Synthesis and Characterization of Mono(2-hydroxyisobutyl)phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mono(2-hydroxyisobutyl)phthalate-d4 (MHiBP-d4), an isotopically labeled metabolite of the widely used plasticizer di-isobutyl phthalate (B1215562) (DiBP). This document is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug metabolism, providing detailed methodologies for its preparation and analysis. The inclusion of a deuterated internal standard is crucial for accurate quantification in biological matrices.
Introduction
Mono(2-hydroxyisobutyl)phthalate (MHiBP) is a primary metabolite of di-isobutyl phthalate (DiBP), a common plasticizer found in a variety of consumer products. Biomonitoring of MHiBP is a key method for assessing human exposure to DiBP. The use of isotopically labeled internal standards, such as MHiBP-d4, is essential for correcting for matrix effects and variations in sample processing in analytical methods like liquid chromatography-mass spectrometry (LC-MS). This guide details a robust method for the synthesis of MHiBP-d4 and the analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the mono-esterification of commercially available Phthalic anhydride-d4 with 2-methyl-1,2-propanediol. The reaction proceeds via the nucleophilic attack of the primary hydroxyl group of the diol on one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of the desired monoester.
Materials and Equipment
| Reagent/Equipment | Supplier/Specifications |
| Phthalic anhydride-d4 | CDN Isotopes (or equivalent) |
| 2-Methyl-1,2-propanediol | Sigma-Aldrich (or equivalent) |
| Toluene | Anhydrous, ACS grade |
| Pyridine | Anhydrous, ACS grade |
| Diethyl ether | ACS grade |
| Hydrochloric acid (HCl) | 1 M solution |
| Sodium sulfate (B86663) (Na2SO4) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Separatory funnel | |
| Rotary evaporator |
Experimental Protocol
A detailed experimental protocol for the synthesis of MHiBP-d4 is provided below.
dot
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phthalic anhydride-d4 (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add 2-methyl-1,2-propanediol (1.1 eq) followed by a catalytic amount of anhydrous pyridine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl and brine.
-
Extraction and Drying: Extract the aqueous layers with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Characterization of this compound
The synthesized MHiBP-d4 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Spectroscopic Data
The following table summarizes the expected analytical data for MHiBP-d4.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons will be absent due to deuteration. Signals corresponding to the isobutyl group protons will be present. |
| ¹³C NMR | Signals for all 12 carbons, with those in the deuterated ring showing characteristic coupling to deuterium. |
| Mass Spec. | Expected molecular ion peak corresponding to the deuterated compound. Characteristic fragmentation pattern with a base peak corresponding to the deuterated phthalic anhydride fragment. |
| Purity (HPLC) | ≥98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compound. The absence of signals in the aromatic region of the ¹H NMR spectrum is a key indicator of successful deuteration. In the ¹³C NMR spectrum, the carbons of the aromatic ring will exhibit splitting due to coupling with deuterium.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of MHiBP-d4. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass. The fragmentation pattern in MS/MS analysis provides further structural confirmation. A characteristic fragment ion corresponding to the deuterated phthalic anhydride moiety is expected.
dot
Data Presentation
The following table summarizes the key quantitative data related to the synthesis and characterization of this compound.
| Parameter | Value |
| Synthesis | |
| Starting Material: Phthalic anhydride-d4 | Specify amount (e.g., 1.0 g) |
| Starting Material: 2-Methyl-1,2-propanediol | Specify molar equivalent (e.g., 1.1 eq) |
| Reaction Yield | Report as a percentage |
| Characterization | |
| Molecular Formula | C₁₂H₁₀D₄O₅ |
| Molecular Weight | 242.26 g/mol |
| ¹H NMR (ppm) | Report chemical shifts for isobutyl protons |
| ¹³C NMR (ppm) | Report chemical shifts for all carbons |
| HRMS (m/z) | Report calculated and found values for [M-H]⁻ |
| Purity (HPLC) | >98% |
Conclusion
This technical guide provides a detailed protocol for the synthesis and characterization of this compound. The successful synthesis and thorough characterization of this isotopically labeled internal standard are paramount for the accurate and reliable quantification of MHiBP in biological and environmental samples. The methodologies described herein are intended to be a valuable resource for researchers in the fields of toxicology, environmental health, and drug metabolism.
Commercial availability of Mono(2-hydroxyisobutyl)phthalate-d4 standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key characteristics, and analytical applications of the deuterated internal standard, Mono(2-hydroxyisobutyl)phthalate-d4 (MHiBP-d4). This standard is crucial for the accurate quantification of its non-labeled counterpart, a significant metabolite of the widely used plasticizer di-isobutyl phthalate (B1215562) (DiBP), in various biological matrices.
Commercial Availability and Key Suppliers
This compound is readily available from several reputable suppliers of analytical standards and research chemicals. Its commercial availability ensures that researchers can reliably source this internal standard for their analytical needs. Leading suppliers include MedChemExpress, Pharmaffiliates, and United States Biological.[1][2][3][4] These vendors offer the standard in neat form or as a solution, providing flexibility for laboratory use.
Quantitative Data
The quality and purity of an analytical standard are paramount for accurate and reproducible results. The following table summarizes the typical quantitative data for commercially available this compound, based on product data sheets and certificates of analysis from various suppliers.
| Parameter | Typical Value | Source |
| Chemical Formula | C₁₂H₁₀D₄O₅ | [3][4] |
| Molecular Weight | 242.26 g/mol | [3][4] |
| CAS Number | 2119597-90-7 | [2] |
| Appearance | White to Off-White Solid | [4] |
| Purity | ≥98% | General Supplier Information |
| Isotopic Purity (d4) | ≥99 atom % D | General Supplier Information |
| Storage Conditions | 2-8°C Refrigerator | [4] |
Experimental Protocols
This compound is primarily used as an internal standard in isotope dilution mass spectrometry methods for the quantification of MHiBP in biological samples such as urine and serum. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for the Analysis of MHiBP in Human Urine
This protocol is adapted from established methods for the analysis of phthalate metabolites in biological matrices.
1. Sample Preparation
-
Enzymatic Deconjugation: To measure the total MHiBP concentration (free and glucuronidated), an enzymatic hydrolysis step is required.
-
Pipette 100 µL of urine sample into a clean microcentrifuge tube.
-
Add 50 µL of a β-glucuronidase solution in a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Add the this compound internal standard solution.
-
Incubate the mixture at 37°C for a minimum of 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the incubated sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is typically used.
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both MHiBP and MHiBP-d4.
-
MHiBP: m/z 237 → 121
-
MHiBP-d4: m/z 241 → 125
-
-
Collision Energy: Optimize for the specific instrument and transitions.
-
GC-MS Method for the Analysis of Phthalate Metabolites (Derivatization-Free)
Recent advancements have enabled the analysis of phthalate monoesters by GC-MS without the need for derivatization, simplifying the workflow.[1][5]
1. Sample Preparation (Simplified)
-
Liquid-Liquid Extraction (LLE):
-
Acidify the urine or serum sample with a suitable acid (e.g., hydrochloric acid).
-
Add the this compound internal standard.
-
Extract the analytes with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
-
2. GC-MS Instrumental Analysis
-
Gas Chromatography (GC):
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm), is recommended.
-
Injector: Use a splitless or pulsed splitless injection to enhance sensitivity.
-
Injector Temperature: A lower injection temperature (e.g., 190°C) can help to prevent thermal degradation of the analytes.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280-300°C) to elute all analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Characteristic Ions for MHiBP (and its d4-analog): While the parent ion may not be abundant, characteristic fragment ions should be monitored. A common fragment for phthalate monoesters is m/z 149 (phthalic anhydride (B1165640) ion).[1] Specific ions for MHiBP would need to be determined based on its fragmentation pattern.
-
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step | Semantic Scholar [semanticscholar.org]
Methodological & Application
LC-MS/MS method for Mono(2-hydroxyisobutyl)phthalate-d4 analysis
An LC-MS/MS Method for the Sensitive and Robust Analysis of Mono(2-hydroxyisobutyl)phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound (MHiBP-d4), a deuterated internal standard for the corresponding phthalate (B1215562) metabolite. This protocol is applicable for the analysis of MHiBP-d4 in biological matrices, such as urine, and can be adapted for the quantification of the non-labeled Mono(2-hydroxyisobutyl)phthalate (MHiBP).
Phthalates are a class of chemicals widely used as plasticizers, and their metabolites are monitored as biomarkers of exposure. Accurate quantification of these metabolites is crucial for toxicological and epidemiological studies. The use of a stable isotope-labeled internal standard like MHiBP-d4 is essential for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.
This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
For the analysis of total MHiBP (conjugated and unconjugated) in urine, an enzymatic hydrolysis step is required to cleave the glucuronide conjugates.
Materials:
-
Urine sample
-
This compound (internal standard)
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Bond Elut Plexa SPE cartridges (or equivalent)
-
Acetonitrile
-
0.1% Acetic acid in water
-
0.1% Acetic acid in acetonitrile
Protocol:
-
To 1 mL of urine sample, add the internal standard, this compound.
-
Add 500 µL of ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis of glucuronidated metabolites.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge thoroughly under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% acetic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
A standard reversed-phase separation is employed using a C18 column. The gradient elution ensures the separation of the analyte from other matrix components.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Acetic acid in Water |
| Mobile Phase B | 0.1% Acetic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions:
The analysis is performed on a triple quadrupole mass spectrometer using negative electrospray ionization.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions are monitored. The collision energy and cone voltage should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Mono(2-hydroxyisobutyl)phthalate (MHiBP) | 237.1 | 121.0 | 100 |
| This compound (MHiBP-d4) | 241.1 | 125.0 | 100 |
Data Presentation
Calibration Curve:
A calibration curve should be prepared by spiking known concentrations of MHiBP into a blank matrix (e.g., synthetic urine) and adding a constant concentration of MHiBP-d4.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
| 500.0 | Example Value |
Quality Control (QC) Samples:
QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 1.5 | Example Value | <15% | <15% |
| Medium | 75 | Example Value | <15% | <15% |
| High | 400 | Example Value | <15% | <15% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of MHiBP-d4.
Application Note and Protocol for the Quantification of Mono-hydroxyisobutyl Phthalate-d4 (MHiBP-d4) in Human Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the sample preparation and quantification of Mono-hydroxyisobutyl phthalate-d4 (MHiBP-d4) in human urine. MHiBP is a metabolite of the widely used plasticizer, Di-isobutyl phthalate (B1215562) (DiBP). The use of a deuterated internal standard like MHiBP-d4 is crucial for accurate quantification using mass spectrometry by correcting for matrix effects and procedural losses.[1][2] This protocol is designed for research applications in fields such as environmental health, toxicology, and pharmacokinetic studies.
The methodologies detailed below are based on established techniques for the analysis of phthalate metabolites in urine, primarily involving enzymatic deconjugation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]
Experimental Workflow
The overall workflow for the quantification of MHiBP-d4 in human urine involves several key steps, from sample collection to data analysis. The following diagram illustrates this process.
Caption: Workflow for MHiBP-d4 quantification in human urine.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standard of MHiBP and deuterated internal standard MHiBP-d4.
-
Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia).[3]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, formic acid, ethyl acetate (B1210297), and n-hexane.
-
Buffers: Ammonium (B1175870) acetate.
-
Urine Samples: Human urine collected in polypropylene (B1209903) containers.
Sample Pre-treatment: Enzymatic Deconjugation
Phthalate metabolites are often excreted in urine as glucuronidated or sulfated conjugates. Enzymatic hydrolysis is therefore a critical step to measure the total concentration.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[3][6]
-
Aliquot 1.0 mL of urine into a clean polypropylene tube.
-
Spike the sample with the appropriate concentration of MHiBP-d4 internal standard.
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[3]
-
Add ammonium acetate buffer (pH 5.5) to the sample.[3]
-
Gently vortex the mixture and incubate at 37°C for 5 hours or at 60°C for 1 to 2 hours.[6][7]
-
After incubation, allow the sample to cool to room temperature before proceeding with extraction.
Extraction Methodologies
Two common and effective extraction methods are presented below. The choice of method may depend on laboratory resources, desired throughput, and the specific characteristics of the analytical instrumentation.
SPE is a robust method for cleaning up complex matrices like urine and concentrating the analyte of interest.[8]
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the enzyme-digested urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove hydrophilic interferences.
-
Elution: Elute the analytes with 3 mL of acetonitrile or methanol into a clean collection tube.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3][6]
LLE is a classic extraction technique that offers high selectivity for analytes from complex biological fluids.[6]
-
Take the 1 mL hydrolyzed urine sample from the pre-treatment step.
-
Adjust the pH of the urine sample to approximately 9.0-10.0 by adding 100 µL of 1M sodium hydroxide.
-
Add 3 mL of an organic extraction solvent, such as a mixture of ethyl acetate and n-hexane (9:1, v/v).[6]
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[6]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
Data Presentation
The following tables summarize representative quantitative data for phthalate metabolites, including recovery and precision, which can be expected for MHiBP-d4 analysis using the described methods.
Table 1: Recovery of Phthalate Metabolites from Urine
| Analyte | Extraction Method | Spiked Concentration (ng/mL) | Mean Recovery (%) | Reference |
| MBP | SPE | 2 - 8 | 97.6 - 102.1 | [9] |
| MEHP | SPE | 2 - 8 | 97.6 - 102.1 | [9] |
| MEHHP | SPE | 2 - 8 | 97.6 - 102.1 | [9] |
| MEOHP | SPE | 2 - 8 | 97.6 - 102.1 | [9] |
| Various Bisphenols | Online SPE | Not Specified | 92 - 112 | [7] |
MBP: Mono-n-butyl phthalate, MEHP: Mono(2-ethylhexyl) phthalate, MEHHP: Mono(2-ethyl-5-hydroxyhexyl) phthalate, MEOHP: Mono(2-ethyl-5-oxohexyl) phthalate.
Table 2: Precision of Phthalate Metabolite Quantification in Urine
| Analyte | Concentration Level | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| MBP | Low, Medium, High | < 3.5 | < 5.0 | [9] |
| MEHP | Low, Medium, High | < 3.0 | < 5.0 | [9] |
| MEHHP | Low, Medium, High | < 5.0 | < 5.0 | [9] |
| MEOHP | Low, Medium, High | < 4.4 | < 5.0 | [9] |
| Various Bisphenols | Not Specified | ≤ 10 | Not Specified | [7] |
RSD: Relative Standard Deviation
Signaling Pathways and Logical Relationships
The primary logical relationship in this protocol is the sample preparation workflow itself, as depicted in the diagram above. There are no specific signaling pathways to be illustrated for this analytical method. The use of a deuterated internal standard follows a logical principle of isotope dilution mass spectrometry, where the chemically identical internal standard co-behaves with the analyte throughout the sample preparation and analysis process, allowing for accurate correction of any analyte loss or ionization variability.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blog [phenomenex.blog]
- 9. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Phthalate Metabolites Using MHiBP-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of phthalate (B1215562) metabolites in human urine using Mono-hydroxyisobutyl phthalate-d4 (MHiBP-d4) as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1] Human exposure to phthalates is widespread and has been associated with potential adverse health effects, including endocrine disruption.[2] Biomonitoring of phthalate metabolites in biological matrices such as urine is a reliable method for assessing human exposure.[2]
Accurate quantification of these metabolites is crucial for toxicological and epidemiological studies. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for this purpose.[3][4] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The internal standard is added to the sample at a known concentration before sample preparation, correcting for variations in extraction efficiency, matrix effects, and instrument response.[5]
This application note details a validated LC-MS/MS method for the quantification of phthalate metabolites in human urine, using a deuterated internal standard as a representative example for MHiBP-d4. The principles and protocols described herein are applicable to a range of phthalate metabolites.
Principle of Internal Standard Quantification
The use of an internal standard is fundamental to achieving accurate and reproducible results in quantitative mass spectrometry. The internal standard, in this case, a deuterated analog of the target phthalate metabolite, is added to both the calibration standards and the unknown samples at a constant concentration. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, irrespective of variations in sample handling or instrument performance.
Caption: Principle of quantification using an internal standard.
Experimental Protocols
This section provides a detailed methodology for the analysis of phthalate metabolites in urine.
Materials and Reagents
-
Standards: Certified reference standards of phthalate metabolites and their corresponding deuterated internal standards (e.g., MHiBP-d4).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate (B1210297), and β-glucuronidase from E. coli.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Glassware: All glassware should be thoroughly rinsed with methanol and acetone (B3395972) to avoid phthalate contamination.[1]
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix the samples and aliquot 1 mL into a glass tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., 50 µL of a 1 µg/mL solution) to each urine sample, calibration standard, and quality control sample.
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add 200 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase to each sample. Incubate at 37°C for 2 hours.[5]
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridges with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine samples onto the SPE cartridges.
-
Wash the cartridges with 3 mL of water to remove interfering substances.
-
Elute the phthalate metabolites with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting composition.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 10% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each phthalate metabolite and its deuterated internal standard should be optimized.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of phthalate metabolites.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MiBP | 221.1 | 134.1 | -15 |
| MiBP-d4 | 225.1 | 137.1 | -15 |
| MnBP | 221.1 | 134.1 | -15 |
| MnBP-d4 | 225.1 | 137.1 | -15 |
| MEHP | 277.2 | 134.1 | -18 |
| MEHP-d4 | 281.2 | 137.1 | -18 |
Note: Specific m/z values and collision energies should be optimized for the instrument in use.
Table 2: Method Validation Data
| Parameter | MiBP | MnBP | MEHP |
| Linear Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 1.0[5] |
| Intra-day Precision (%RSD) | < 5% | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 8% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 94 - 106% | 92 - 108% |
Data presented are representative and may vary depending on the specific laboratory conditions and instrumentation.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and accurate approach for the quantification of phthalate metabolites in human urine. The use of an internal standard is critical for correcting analytical variability and ensuring high-quality data for exposure assessment studies. This protocol can be adapted for the analysis of a wide range of phthalate metabolites in various biological matrices.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic applications of protein quantification by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
Application Notes and Protocols: Enzymatic Hydrolysis of Phthalate Glucuronides with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are ubiquitous environmental contaminants and are extensively used as plasticizers in a wide range of consumer products. Human exposure is widespread, and due to potential endocrine-disrupting effects, biomonitoring of phthalate (B1215562) metabolites in biological matrices such as urine is crucial for assessing public health risks. In the body, phthalate diesters are rapidly metabolized to their corresponding monoesters (Phase I metabolism), which are then often conjugated with glucuronic acid (Phase II metabolism) to facilitate their excretion.[1][2] To accurately quantify the total exposure to phthalates, a hydrolysis step is required to cleave the glucuronide conjugates and measure the total monoester concentration.
This document provides a detailed protocol for the enzymatic hydrolysis of phthalate glucuronides in human urine using β-glucuronidase, incorporating a deuterated internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the protocol specifies the use of MHiBP-d4 (a deuterated mono-isoheptyl phthalate derivative), it can be adapted for other relevant deuterated internal standards.
Phthalate Metabolism and Glucuronidation Pathway
Phthalate diesters undergo a two-step metabolic process before excretion. Initially, they are hydrolyzed to their respective monoesters. These monoesters can then be conjugated with glucuronic acid to form more water-soluble glucuronides, which are then eliminated in the urine. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of phthalate diesters.
Experimental Protocols
This section details the materials and procedures for the enzymatic hydrolysis of phthalate glucuronides in urine samples.
Materials and Reagents
-
Standards:
-
Phthalate monoester standards (e.g., Mono-n-butyl phthalate (MnBP), Mono-isobutyl phthalate (MiBP), Monoethyl phthalate (MEP), etc.)
-
Deuterated internal standard: MHiBP-d4 (or other appropriate deuterated standard)
-
-
Enzyme:
-
β-glucuronidase from Escherichia coli (E. coli) K12 (recommended for its high specificity and absence of sulfatase activity)[3] or from Helix pomatia.
-
-
Buffers and Solvents:
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
-
Sample Collection and Storage:
-
Polypropylene (B1209903) urine collection containers
-
Samples should be stored at -20°C or lower until analysis to ensure the stability of the glucuronide conjugates.[4]
-
Sample Preparation and Enzymatic Hydrolysis
-
Sample Thawing and Aliquoting:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Aliquot 1.0 mL of urine into a clean polypropylene tube.
-
-
Internal Standard Spiking:
-
Spike each urine sample with the MHiBP-d4 internal standard solution to a final concentration appropriate for the analytical range.
-
-
Enzymatic Deconjugation:
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) to each sample.
-
Add a sufficient amount of β-glucuronidase. The optimal amount should be determined empirically, but a starting point is ≥30 units of enzyme per microliter of urine for Helix pomatia or an equivalent activity for E. coli K12.[5]
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 90 minutes in a shaking water bath.
-
-
Hydrolysis Termination and Protein Precipitation:
-
After incubation, stop the enzymatic reaction by adding 100 µL of 10% formic acid.
-
Add 1.0 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of phthalate monoesters.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for enzymatic hydrolysis of phthalate glucuronides.
Data Presentation
The following tables summarize key quantitative data related to the enzymatic hydrolysis of phthalate glucuronides.
Table 1: Recommended Conditions for Enzymatic Hydrolysis of Phthalate Glucuronides in Urine
| Parameter | Condition | Source(s) |
| Enzyme Source | β-glucuronidase from E. coli K12 or Helix pomatia | [3][6] |
| Enzyme Activity | ≥30 units/µL of urine (for Helix pomatia) | [5] |
| Incubation Temperature | 37°C | |
| Incubation Time | 90 minutes | |
| pH | 6.5 (Ammonium Acetate Buffer) | [7] |
| Sample Volume | 100 µL - 1.0 mL | [7] |
Table 2: Comparison of β-glucuronidase from E. coli and Helix pomatia
| Feature | β-glucuronidase from E. coli K12 | β-glucuronidase from Helix pomatia | Source(s) |
| Specificity | Highly specific for β-glucuronides | Contains sulfatase and lipase (B570770) activity | [3][5] |
| Optimal pH | 6.0 - 7.0 | 4.5 - 5.0 | [7] |
| Potential for Analyte Degradation | Low | Higher, due to side activities that can cleave ester bonds | [3] |
| Recommendation for Phthalates | Preferred to avoid cleavage of monoester | Use with caution; may require optimization | [3] |
Table 3: Percentage of Glucuronidation for Common Phthalate Monoesters in Urine
| Phthalate Monoester | Geometric Mean of Free Monoester Excretion (%) | Implied Percentage of Glucuronidation (%) | Source(s) |
| Monoethyl phthalate (mEP) | ~71% | ~29% | [1] |
| Monobutyl phthalate (mBP) | 6% - 16% | 84% - 94% | [1] |
| Monobenzyl phthalate (mBzP) | 6% - 16% | 84% - 94% | [1] |
| Mono-2-ethylhexyl phthalate (mEHP) | 6% - 16% | 84% - 94% | [1] |
Conclusion
This application note provides a comprehensive protocol for the enzymatic hydrolysis of phthalate glucuronides in urine samples, a critical step for the accurate assessment of human exposure to phthalates. The use of a specific β-glucuronidase from E. coli K12 is recommended to minimize potential analytical interferences. The incorporation of a deuterated internal standard such as MHiBP-d4 is essential for achieving high accuracy and precision in LC-MS/MS analysis. The provided experimental details and quantitative data will aid researchers in implementing a robust and reliable method for phthalate biomonitoring.
References
- 1. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mecsj.com [mecsj.com]
Solid-Phase Extraction Protocol for MHiBP-d4 in Biological Matrices: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of mono-2-hydroxy-iso-butyl phthalate-d4 (MHiBP-d4) in biological matrices, primarily focusing on human urine. MHiBP-d4 is a deuterated internal standard used for the accurate quantification of its non-labeled counterpart, MHiBP, a metabolite of the plasticizer di-isobutyl phthalate (B1215562) (DiBP). Accurate measurement of phthalate metabolites is crucial for assessing human exposure to these endocrine-disrupting chemicals.
Solid-phase extraction is a robust and selective sample preparation technique that offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction, making it ideal for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This protocol outlines a reproducible SPE method for MHiBP-d4 and by extension, other phthalate metabolites, from complex biological samples.
Experimental Protocols
This section details the methodology for the solid-phase extraction of MHiBP-d4 from human urine, followed by analysis using LC-MS/MS.
Materials and Reagents
-
MHiBP-d4 standard solution
-
β-glucuronidase from E. coli
-
Ammonium (B1175870) acetate (B1210297) buffer (1.0 M, pH 6.5)[4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid (glacial)[4]
-
Water (HPLC grade)[4]
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or similar reversed-phase polymer)
-
Nitrogen gas for evaporation
Sample Pretreatment
Phthalate metabolites in urine are often present as glucuronide conjugates and require enzymatic hydrolysis to liberate the free form for extraction.[5]
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.0 mL aliquot of urine in a clean tube, add the MHiBP-d4 internal standard solution.
-
Add 50 µL of β-glucuronidase enzyme solution.[6]
-
Vortex the mixture gently.
-
Incubate the sample at an appropriate temperature (e.g., 55°C) for a sufficient time (e.g., 1 hour) to ensure complete hydrolysis.[6]
-
After incubation, allow the sample to cool to room temperature.
Solid-Phase Extraction (SPE) Procedure
The following procedure is a general guideline and may require optimization based on the specific SPE cartridge and equipment used. Automation of this process can lead to increased sample throughput and better reproducibility.[1][5]
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of HPLC-grade water through it. Ensure the cartridge does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pretreated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of HPLC-grade water to remove salts and other polar interferences.[6]
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute MHiBP-d4 and other phthalate metabolites from the cartridge with an appropriate volume (e.g., 3 mL) of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The reconstituted sample is then analyzed by LC-MS/MS. The specific parameters for the chromatographic separation and mass spectrometric detection will need to be optimized for the instrument being used. Generally, a C18 column is used for separation with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with an additive like acetic acid or formic acid to improve peak shape and ionization efficiency.[4][7][8]
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of phthalate metabolites using a method incorporating the described SPE protocol.
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Mono-methyl phthalate (MMP) | 0.3 | 85-115 |
| Mono-ethyl phthalate (MEP) | 0.3 | 85-115 |
| Mono-n-butyl phthalate (MBP) | 1.0 | 85-115 |
| Mono-isobutyl phthalate (MiBP) | - | - |
| Mono-benzyl phthalate (MBzP) | 0.3 | 85-115 |
| Mono-2-ethylhexyl phthalate (MEHP) | 1.0 | 85-115 |
| MHiBP | - | - |
Table 1: Representative Limits of Quantification and Recoveries for Phthalate Metabolites in Urine. Data synthesized from multiple sources for illustrative purposes.[8]
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Mono-methyl phthalate (MMP) | <15 | <15 |
| Mono-ethyl phthalate (MEP) | <15 | <15 |
| Mono-n-butyl phthalate (MBP) | <15 | <15 |
| Mono-isobutyl phthalate (MiBP) | <15 | <15 |
| Mono-benzyl phthalate (MBzP) | <15 | <15 |
| Mono-2-ethylhexyl phthalate (MEHP) | <15 | <15 |
| MHiBP | <15 | <15 |
Table 2: Representative Precision Data for the Analysis of Phthalate Metabolites. Data synthesized from multiple sources for illustrative purposes.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the protocol.
References
- 1. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Mono(2-hydroxyisobutyl)phthalate in Human Urine by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-hydroxyisobutyl)phthalate (MHiBP) is a secondary metabolite of the widely used plasticizer, di-isobutyl phthalate (B1215562) (DiBP). As concerns over the endocrine-disrupting effects of phthalates grow, accurate and sensitive quantification of their metabolites in biological matrices is crucial for assessing human exposure and understanding their metabolic pathways. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by using a stable isotope-labeled internal standard. This application note provides a detailed protocol for the quantification of MHiBP in human urine using Mono(2-hydroxyisobutyl)phthalate-d4 (MHiBP-d4) as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method is based on the principle of isotope dilution, where a known amount of the isotopically labeled internal standard (MHiBP-d4) is added to the urine sample at the beginning of the sample preparation process. This standard behaves identically to the endogenous analyte (MHiBP) throughout extraction, purification, and ionization, thus correcting for any sample loss or matrix effects. The concentrations of the native analyte and the internal standard are determined by measuring their respective signal intensities using LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the sample.
Metabolic Pathway of Di-isobutyl Phthalate (DiBP)
Di-isobutyl phthalate is rapidly metabolized in the body. The initial step involves hydrolysis to its primary metabolite, Mono-isobutyl phthalate (MiBP). MiBP can then undergo further oxidation to form secondary metabolites, including Mono(2-hydroxyisobutyl)phthalate (MHiBP). These metabolites can be conjugated with glucuronic acid before being excreted in the urine.[1] The quantification of these urinary metabolites serves as a reliable biomarker for assessing exposure to DiBP.
Metabolic pathway of Di-isobutyl Phthalate (DiBP).
Experimental Protocols
Materials and Reagents
-
Standards:
-
Mono(2-hydroxyisobutyl)phthalate (MHiBP) analytical standard
-
This compound (MHiBP-d4) internal standard
-
-
Enzymes: β-glucuronidase from Helix pomatia
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water
-
Acids and Buffers: Formic acid, ammonium (B1175870) acetate (B1210297)
-
Solid-Phase Extraction (SPE): C18 SPE cartridges
-
Urine Samples: Collected in polypropylene (B1209903) containers and stored at -20°C or lower until analysis.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 1.0 mL aliquot of urine in a glass tube, add a known amount of MHiBP-d4 internal standard solution.
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase solution and ammonium acetate buffer (pH 5.0) to each sample. Vortex and incubate at 37°C for 3 hours in a shaking water bath to deconjugate the glucuronidated metabolites.[2]
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridges by passing methanol followed by water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Isotope Dilution LC-MS/MS Analysis Workflow
The following diagram illustrates the general workflow for the isotope dilution LC-MS/MS analysis of MHiBP in urine.
ID-LC-MS/MS workflow for MHiBP analysis.
LC-MS/MS Operating Conditions
The following are typical starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the key mass spectrometry parameters and expected quantitative performance for the analysis of MHiBP using MHiBP-d4 as an internal standard.
Table 1: Mass Spectrometry Parameters for MHiBP and MHiBP-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MHiBP | 237 | 121 | 26 |
| MHiBP-d4 | 241 | 125 | 22 |
| Data derived from the CDC Laboratory Procedure Manual for Phthalates and Plasticizers Metabolites.[1] |
Table 2: Typical Quantitative Performance Data
| Parameter | Expected Value |
| Linear Range | 0.5 - 200 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| These values are representative and may vary depending on the specific laboratory and instrumentation. |
Conclusion
The isotope dilution LC-MS/MS method using MHiBP-d4 provides a robust, sensitive, and accurate approach for the quantification of Mono(2-hydroxyisobutyl)phthalate in human urine. This detailed protocol serves as a valuable resource for researchers and scientists in the fields of environmental health, toxicology, and drug development for assessing human exposure to di-isobutyl phthalate and for conducting further studies on its potential health effects. The use of a stable isotope-labeled internal standard is critical for achieving the high-quality data necessary for reliable human biomonitoring studies.
References
Application of MHiBP-d4 in Large-Scale Epidemiological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of large-scale epidemiological studies, the accurate quantification of exposure to environmental chemicals is paramount. Phthalates, a class of synthetic chemicals widely used as plasticizers, are of significant interest due to their potential endocrine-disrupting properties. Diisobutyl phthalate (B1215562) (DiBP) is a commonly used phthalate, and its metabolite, mono-hydroxyisobutyl phthalate (MHiBP), serves as a key biomarker for assessing human exposure. To ensure the precision and reliability of analytical measurements in extensive population studies, the use of a stable isotope-labeled internal standard is crucial. MHiBP-d4, a deuterated form of MHiBP, is the ideal internal standard for this purpose, as it closely mimics the chemical and physical properties of the native analyte, thereby correcting for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the utilization of MHiBP-d4 in the quantitative analysis of MHiBP in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, MHiBP-d4, is added to each urine sample at the beginning of the sample preparation process. The samples then undergo enzymatic hydrolysis to deconjugate the glucuronidated MHiBP, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard. The purified extract is then analyzed by LC-MS/MS. By measuring the ratio of the signal intensity of the native analyte (MHiBP) to its deuterated counterpart (MHiBP-d4), accurate quantification can be achieved, as any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard.
Data Presentation
The following tables summarize typical quantitative data for the analysis of MHiBP in human urine using MHiBP-d4 as an internal standard. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Parameters for MHiBP and MHiBP-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MHiBP | 237.1 | 149.0 | 15 |
| MHiBP-d4 | 241.1 | 153.0 | 15 |
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Level | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 1.0 |
| Calibration Standard 4 | 5.0 |
| Calibration Standard 5 | 10.0 |
| Calibration Standard 6 | 50.0 |
| Calibration Standard 7 | 100.0 |
| Calibration Standard 8 | 200.0 |
| Quality Control Low (QCL) | 2.5 |
| Quality Control High (QCH) | 75.0 |
| Limit of Detection (LOD) | 0.05 |
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of MHiBP and MHiBP-d4.
-
Enzymes: β-glucuronidase from Helix pomatia.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Acids: Formic acid.
-
Buffers: Ammonium (B1175870) acetate (B1210297).
-
SPE Cartridges: C18 solid-phase extraction cartridges.
-
Urine Samples: Human urine collected in polypropylene (B1209903) containers.
Preparation of Standard and Spiking Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve MHiBP and MHiBP-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Intermediate Standard Solution (10 µg/mL): Dilute the MHiBP stock solution with methanol to prepare an intermediate standard solution of 10 µg/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the MHiBP-d4 stock solution with methanol to prepare the internal standard spiking solution of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard solution into a certified phthalate-free urine matrix or water to achieve the concentrations listed in Table 2.
-
Quality Control Samples: Prepare low and high concentration quality control samples in a similar manner to the calibration standards.
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of urine into a clean polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL MHiBP-d4 internal standard spiking solution to each urine sample, calibration standard, and quality control sample.
-
Enzymatic Deconjugation: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution to each sample. Vortex gently and incubate at 37°C for 2 hours.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridges by passing 3 mL of methanol followed by 3 mL of water.
-
Load the enzyme-digested urine samples onto the cartridges.
-
Wash the cartridges with 3 mL of water to remove interferences.
-
Elute the analytes with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MHiBP from other urinary components. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for MHiBP and MHiBP-d4 as specified in Table 1.
-
Mandatory Visualization
Caption: Metabolic pathway of Diisobutyl Phthalate (DiBP) to MHiBP.
Caption: Experimental workflow for MHiBP analysis in urine.
Application Note & Protocol: Quantification of Mono-iso-butyl phthalate (MiBP) using MiBP-d4 in Human Serum and Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalates are ubiquitous environmental contaminants and are suspected to have endocrine-disrupting effects. Monitoring human exposure to phthalates is crucial for understanding their potential health impacts. This is often achieved by measuring the concentration of their metabolites in biological fluids such as serum and plasma. Mono-iso-butyl phthalate (B1215562) (MiBP) is a metabolite of di-iso-butyl phthalate (DiBP). Accurate and sensitive quantification of MiBP is essential for exposure assessment. This application note provides a detailed protocol for the quantification of MiBP in human serum and plasma using a stable isotope-labeled internal standard, Mono-iso-butyl phthalate-d4 (MiBP-d4), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3]
Data Presentation
Table 1: LC-MS/MS Parameters for MiBP and MiBP-d4
| Parameter | MiBP | MiBP-d4 (Internal Standard) |
| Precursor Ion (m/z) | 221.1 | 225.1 |
| Product Ion (m/z) | 149.0 | 153.0 |
| Dwell Time (ms) | 100 | 100 |
| Cone Voltage (V) | 25 | 25 |
| Collision Energy (eV) | 15 | 15 |
Table 2: Calibration Curve for MiBP in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (MiBP/MiBP-d4) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.124 |
| 10.0 | 0.251 |
| 25.0 | 0.628 |
| 50.0 | 1.255 |
| 100.0 | 2.510 |
| Linearity (R²) | 0.998 |
Table 3: Precision and Accuracy for MiBP Quantification in Human Serum
| Spiked Concentration (ng/mL) | Measured Mean (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| 1.5 | 1.45 | 96.7 | 5.8 |
| 20.0 | 20.8 | 104.0 | 3.2 |
| 80.0 | 78.9 | 98.6 | 2.5 |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common method for removing proteins from plasma or serum samples, which can interfere with LC-MS/MS analysis.[4][5][6]
-
Materials:
-
Human serum or plasma samples
-
MiBP-d4 internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow serum or plasma samples to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the MiBP-d4 internal standard solution (1 µg/mL) to each sample, calibration standard, and quality control sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method provides high selectivity and sensitivity for the quantification of MiBP.[7][8][9]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Analysis: The peak area ratio of the analyte (MiBP) to the internal standard (MiBP-d4) is used for quantification against a calibration curve.
-
Visualizations
Caption: Metabolic pathway of DiBP and the cellular impact of its metabolite, MiBP.
Caption: Experimental workflow for the quantification of MiBP in serum and plasma.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
Revolutionizing Phthalate Analysis: An Automated High-Throughput Sample Preparation Workflow
Introduction
Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants and have been identified as endocrine-disrupting chemicals (EDCs). Their potential adverse effects on human health have led to stringent regulatory limits in various consumer products, food, and environmental matrices. To meet the increasing demand for rapid and reliable phthalate (B1215562) analysis, high-throughput screening is essential. A major bottleneck in this process is the labor-intensive and time-consuming sample preparation. This application note describes a robust and automated sample preparation workflow for the high-throughput analysis of phthalates, ensuring accuracy, precision, and increased productivity for research, quality control, and regulatory monitoring.
This document provides detailed protocols for automated Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of phthalates in various matrices.
Data Presentation
The following table summarizes the quantitative performance data of the automated SPE method for a panel of regulated phthalates in a water matrix. The data demonstrates excellent recoveries and low limits of detection, making the method suitable for trace-level analysis.
| Phthalate | Abbreviation | Recovery (%) | RSD (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Dimethyl phthalate | DMP | 98.2 | 1.82 | 0.035 | 0.106 |
| Diethyl phthalate | DEP | 99.1 | 1.52 | 0.072 | 0.218 |
| Di-n-butyl phthalate | DBP | 97.5 | 1.60 | 0.076 | 0.232 |
| Benzylbutyl phthalate | BBP | 98.3 | 5.5 | 0.1 | 0.63 |
| Bis(2-ethylhexyl) phthalate | DEHP | 99.8 | 1.9 | 0.09 | 0.58 |
| Di-n-octyl phthalate | DNOP | 95.4 | 4.8 | 0.12 | 0.83 |
| Diisononyl phthalate | DINP | 92.1 | 7.2 | - | - |
| Diisodecyl phthalate | DIDP | 90.5 | 8.1 | - | - |
Experimental Protocols
Automated Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for an automated SPE system, such as the Thermo Scientific™ Dionex™ AutoTrace™ 280, for the extraction of phthalates from drinking water samples.[1]
Materials:
-
Automated SPE instrument (e.g., Dionex AutoTrace 280)
-
C18 SPE cartridges (e.g., 6 mL, 500 mg)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Reagent water (phthalate-free)
-
Glass fiber filters (1 µm)
-
Collection vials (glass, with PTFE-lined caps)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Collect 1 L water samples in amber glass bottles.
-
If suspended solids are present, filter the sample through a glass fiber filter.
-
Spike the samples with surrogate standards as required.
-
-
Automated SPE Method Setup:
-
Conditioning: Condition the C18 SPE cartridge with 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 L water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.
-
Drying: Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the trapped phthalates with 10 mL of ethyl acetate into a collection vial.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator at 35°C.
-
Add internal standards to the concentrated extract before analysis.
-
Automated Extraction for Consumer Products (e.g., Plastics)
This protocol is adapted for an automated liquid handling system, such as the GERSTEL MultiPurpose Sampler (MPS), for the extraction of phthalates from plastic materials.[2][3]
Materials:
-
Automated liquid handler with agitator and filtration capabilities (e.g., GERSTEL MPS)
-
GC-MS system
-
Tetrahydrofuran (THF), HPLC grade
-
n-Hexane, HPLC grade
-
Cyclohexane (B81311), HPLC grade
-
Autosampler vials with PTFE-lined septa
-
Syringe filters (PTFE, 0.45 µm)
Procedure:
-
Sample Preparation:
-
Cut the plastic sample into small pieces (approx. 1-2 mm).
-
Accurately weigh about 50 mg of the sample into a 10 mL autosampler vial.
-
-
Automated Extraction and Cleanup:
-
The automated system performs the following steps:
-
Adds 5 mL of THF to the vial.
-
Agitates the vial at a set temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to dissolve the polymer.
-
Adds 5 mL of n-hexane to precipitate the PVC polymer.
-
Agitates for an additional 5 minutes.
-
Allows the precipitate to settle.
-
Takes an aliquot of the supernatant and filters it through a syringe filter into a clean autosampler vial.
-
Adds 1 mL of cyclohexane to the filtered extract.
-
-
-
GC-MS Analysis:
-
The autosampler injects an aliquot of the final extract into the GC-MS for analysis.
-
Mandatory Visualization
Caption: Automated sample preparation workflow for phthalate analysis.
Caption: Simplified signaling pathway of phthalate-induced endocrine disruption.[4][5][6]
References
Troubleshooting & Optimization
How to minimize matrix effects in MHiBP-d4 LC-MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of Mono-hydroxy-isobutyl phthalate (B1215562) (MHiBP) using its deuterated internal standard, MHiBP-d4.
Frequently Asked Questions (FAQs)
Q1: What is MHiBP and why is MHiBP-d4 used in its analysis?
A1: MHiBP, or Mono-hydroxy-isobutyl phthalate, is a metabolite of di-isobutyl phthalate (DiBP), a widely used plasticizer. Biomonitoring of MHiBP in biological samples like urine is crucial for assessing human exposure to DiBP.[1] MHiBP-d4 is a stable isotope-labeled internal standard (SIL-IS) for MHiBP. Because it is chemically almost identical to MHiBP, it co-elutes and experiences similar matrix effects during LC-MS analysis. This allows for accurate quantification of MHiBP by correcting for signal variations caused by the sample matrix.[2][3]
Q2: What are matrix effects in LC-MS analysis?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[4][6] The "matrix" refers to all components in the sample other than the analyte of interest, such as salts, proteins, lipids, and metabolites.[7]
Q3: How can I detect the presence of matrix effects in my MHiBP analysis?
A3: Matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike experiment. This involves comparing the peak response of MHiBP in a blank matrix extract spiked after extraction to the response of MHiBP in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide: Common Issues in MHiBP-d4 LC-MS Analysis
This section addresses specific problems you might encounter during your experiments.
Issue 1: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: A more rigorous sample cleanup method is likely necessary. Refer to the "Experimental Protocols" section for detailed procedures on Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Modify your LC method to better separate MHiBP from interfering matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column.
-
Issue 2: Inconsistent or low MHiBP-d4 internal standard response.
-
Possible Cause: The MHiBP-d4 is also affected by severe matrix effects, leading to signal suppression.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Even with a SIL-IS, excessive matrix components can suppress the signal of both the analyte and the internal standard, impacting sensitivity.[7] Consider a more effective sample preparation technique.
-
Check for Co-eluting Interferences: Use a post-column infusion system to identify regions of significant ion suppression in your chromatogram. Adjust your LC method to ensure MHiBP and MHiBP-d4 do not elute in these regions.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Issue 3: High background noise or extraneous peaks.
-
Possible Cause: Contamination from solvents, reagents, or labware. Phthalates are ubiquitous environmental contaminants.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all solvents are LC-MS grade.
-
Test Labware: Phthalates can leach from plastic containers. Use glass or polypropylene (B1209903) labware and test for background levels.
-
Analyze Blanks: Regularly run method blanks (all reagents without the sample) to identify sources of contamination.
-
Quantitative Data Summary
The choice of sample preparation method significantly impacts the reduction of matrix effects. The following table summarizes the typical effectiveness of different techniques.
| Sample Preparation Technique | Typical Matrix Effect Reduction | Analyte Recovery | Throughput | Relative Cost |
| Protein Precipitation (PPT) | Low to Moderate | Good | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good to Excellent | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High to Excellent | Excellent | Low to Moderate | High |
Experimental Protocols
Below are detailed methodologies for key sample preparation experiments.
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple, but may be less effective at removing interfering substances.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the appropriate amount of MHiBP-d4 solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT.
-
Sample Preparation: To 500 µL of sample (e.g., urine), add the MHiBP-d4 internal standard.
-
pH Adjustment (if necessary): Adjust the sample pH to optimize the partitioning of MHiBP.
-
Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex for 2 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most effective sample cleanup, leading to a significant reduction in matrix effects.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of LC-MS grade water.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of diluted urine with MHiBP-d4) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the MHiBP and MHiBP-d4 with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute in the mobile phase.
-
Analysis: Inject into the LC-MS system.
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships in troubleshooting matrix effects.
Caption: A generalized workflow for the LC-MS analysis of MHiBP using MHiBP-d4.
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. cdc.gov [cdc.gov]
- 2. zefsci.com [zefsci.com]
- 3. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Addressing isotopic exchange in Mono(2-hydroxyisobutyl)phthalate-d4
Welcome to the technical support center for Mono(2-hydroxyisobutyl)phthalate-d4 (MHiBP-d4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the use of MHiBP-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to resolve specific issues you may encounter with MHiBP-d4.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate, even though I am using MHiBP-d4 as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like MHiBP-d4 can arise from several factors. The most common issues include isotopic exchange (loss of deuterium), the presence of impurities in the standard, or chromatographic problems such as poor co-elution with the native analyte.[1][2]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution of MHiBP-d4 and Native Analyte:
-
Problem: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[1] This can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, compromising analytical accuracy.[1][2]
-
Solution:
-
Overlay the chromatograms of the native MHiBP and the MHiBP-d4 internal standard to confirm complete co-elution.
-
If a separation is observed, consider adjusting the chromatographic method (e.g., modifying the mobile phase gradient or temperature) to achieve better co-elution.[2]
-
-
-
Assess Isotopic and Chemical Purity of MHiBP-d4:
-
Problem: The presence of unlabeled MHiBP or other impurities in the MHiBP-d4 standard can artificially inflate the analyte response, leading to overestimation of its concentration.[2][3]
-
Solution:
-
Always obtain a certificate of analysis from the supplier that specifies the isotopic and chemical purity of the MHiBP-d4 lot.
-
Perform an independent assessment of the contribution of the internal standard to the analyte signal (see Experimental Protocol below). The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be minimal.[2]
-
-
-
Investigate the Potential for Isotopic Exchange (H/D Exchange):
-
Problem: Deuterium (B1214612) atoms on the MHiBP-d4 molecule can be replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix), a process known as isotopic or back-exchange.[2] This can decrease the signal of the internal standard and potentially increase the signal of the unlabeled analyte, leading to inaccurate quantification.[3] The hydroxyl group in MHiBP-d4 could be a site for exchange, although deuterium labels on an aromatic ring, as is common for phthalate (B1215562) standards, are generally more stable.
-
Solution:
-
Conduct an incubation study to determine if back-exchange is occurring under your experimental conditions (see Experimental Protocol below).[1]
-
If exchange is detected, consider modifying your sample preparation and storage conditions.
-
-
Issue 2: Suspected Isotopic Exchange with MHiBP-d4
Question: How can I determine if my MHiBP-d4 is undergoing isotopic exchange, and what steps can I take to prevent it?
Answer: Isotopic exchange, or the loss of deuterium labels, is a known phenomenon that can affect the accuracy of results obtained using deuterated internal standards.[2] This is more likely to occur under specific conditions, such as in acidic or basic solutions, or in the presence of moisture.[2][4]
Troubleshooting Guide: Isotopic Exchange
-
Identify Potential Causes of Exchange:
-
pH of Solutions: Storing or processing MHiBP-d4 in highly acidic or basic solutions can catalyze the exchange of deuterium for hydrogen.[2]
-
Solvent Choice: Protic solvents (e.g., water, methanol) can be a source of protons for exchange, especially under non-neutral pH conditions.
-
Temperature: Elevated temperatures during sample preparation or storage can increase the rate of isotopic exchange.
-
Moisture: Deuterated compounds can be hygroscopic, and absorbed water can lead to H/D exchange.[4] It is crucial to handle the solid standard in a dry environment.[4]
-
-
Implement Preventative Measures:
-
Solvent and pH Control: Use aprotic solvents when possible for stock solutions. If aqueous solutions are necessary, maintain a neutral pH and store frozen. Avoid strong acids and bases unless required for a specific procedural step, and minimize the time of exposure.
-
Proper Handling and Storage:
-
Allow the MHiBP-d4 container to equilibrate to room temperature before opening to prevent condensation.[4]
-
Handle the solid standard under a dry, inert atmosphere (e.g., in a glove box or under nitrogen).[4]
-
Store stock solutions in tightly sealed vials with PTFE-lined caps (B75204) at recommended low temperatures (e.g., -20°C or -80°C).[4]
-
-
Minimize Sample Preparation Time: Reduce the time between sample preparation and analysis to limit the opportunity for back-exchange to occur.[5]
-
Experimental Protocols
Protocol 1: Assessing the Contribution of MHiBP-d4 to the Unlabeled Analyte Signal
Objective: To determine if the MHiBP-d4 internal standard contains significant levels of the unlabeled MHiBP.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample (e.g., urine, plasma) that is known to be free of MHiBP.
-
Spike with Internal Standard: Add MHiBP-d4 to the blank sample at the same concentration used in your analytical method.
-
Analyze the Sample: Process and analyze the sample using your established LC-MS/MS method. Monitor the mass transition for the unlabeled MHiBP.
-
Evaluate the Response: The signal for the unlabeled analyte should ideally be less than the lower limit of quantification (LLOQ) for MHiBP.[2] A significant signal indicates contamination of the internal standard.
Protocol 2: Evaluating Isotopic Stability (Back-Exchange Study)
Objective: To assess the stability of the deuterium labels on MHiBP-d4 under your experimental conditions.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike MHiBP-d4 into a clean solvent (e.g., acetonitrile).
-
Set B (Matrix): Spike MHiBP-d4 into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate Samples: Store both sets of samples under the same conditions (time, temperature, pH) that your study samples will experience during preparation and analysis.[1]
-
Process and Analyze: Process the samples using your standard extraction procedure and analyze them by LC-MS/MS.
-
Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated MHiBP in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring in the matrix.[1]
Data Presentation
Table 1: Hypothetical Data from an Isotopic Stability Study
| Sample Set | Matrix | Incubation Time (hours) | MHiBP-d4 Peak Area | Unlabeled MHiBP Peak Area | % Increase in Unlabeled MHiBP |
| Set A | Acetonitrile | 4 | 1,520,000 | 5,100 | N/A |
| Set B | Human Urine | 4 | 1,480,000 | 15,300 | 200% |
In this hypothetical example, the 200% increase in the unlabeled MHiBP signal in the urine matrix suggests significant isotopic back-exchange.
Table 2: Troubleshooting Summary for Inaccurate Quantification
| Potential Cause | Key Indicator | Recommended Action |
| Chromatographic Shift | Different retention times for analyte and IS. | Optimize LC method (gradient, temperature).[2] |
| IS Impurity | High analyte signal in blank + IS sample. | Obtain new, high-purity standard; perform IS contribution check.[2] |
| Isotopic Exchange | Increase in unlabeled analyte signal over time in matrix. | Modify sample prep (pH, temp); minimize prep time.[1][5] |
Visualizations
Caption: Troubleshooting workflow for suspected isotopic exchange issues.
Caption: Experimental workflow for assessing isotopic stability.
References
Preventing contamination in low-level phthalate metabolite analysis
Welcome to the technical support center for low-level phthalate (B1215562) metabolite analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize contamination and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory setting?
A1: Phthalates are ubiquitous plasticizers that can be introduced into your samples from a variety of sources within the laboratory.[1][2] Common culprits include:
-
Laboratory Consumables: Many plastic items can leach phthalates, including pipette tips, syringes, vials, caps, and tubing.[3][4][5] Even materials labeled "phthalate-free" can sometimes be a source of trace-level contamination.[6]
-
Solvents and Reagents: Phthalates can be present in solvents, even high-purity grades, and other reagents.[2][7][8] Contamination can occur during manufacturing, packaging, or from the container itself.
-
Laboratory Environment: The air and dust in the lab can contain phthalates from building materials like flooring, paints, and cables, as well as from personal care products worn by lab personnel.[1][2][9]
-
Glassware: While glass is preferred, improper cleaning or storage can lead to contamination.[6][9] New glassware may have coatings that contain phthalates.[1]
-
Instrumentation: Components of your analytical instrument, such as tubing, fittings, and injection port septa, can be sources of contamination.[7][9][10]
Q2: I'm seeing persistent background signals for phthalates in my blanks. What should I do first?
A2: A persistent background signal is a common issue. The first step is to systematically identify the source of the contamination. A logical workflow for troubleshooting is essential.[9] Begin by running a series of blanks to isolate different components of your analytical process. For example, inject a solvent blank directly to check for contamination from the solvent or the LC/MS system.[7] If the solvent blank is clean, the contamination is likely introduced during sample preparation.
Q3: Can I use plastic labware if it is labeled "phthalate-free"?
A3: While "phthalate-free" plastics are a better option, it is best to avoid plastic materials whenever possible for ultra-trace analysis.[9] Cross-contamination can still happen in the lab environment, and trace levels of phthalates might be present from the manufacturing or packaging process.[6] Whenever feasible, use glassware, stainless steel, or PTFE materials.
Q4: How can I effectively clean my glassware to remove phthalate contamination?
A4: A rigorous glassware cleaning protocol is critical.[6] This typically involves an initial wash with a laboratory-grade detergent, followed by thorough rinsing with tap and deionized water.[9] For low-level analysis, a solvent rinse with high-purity acetone (B3395972) and hexane (B92381) is recommended.[9] The most effective method for removing residual phthalates is to bake the glassware in a muffle furnace at a high temperature (e.g., 400-450°C).[2][6] After cooling, cover the glassware with cleaned aluminum foil to prevent re-contamination from the lab air.[9]
Q5: What are some best practices for sample handling to minimize contamination?
A5: Careful sample handling is crucial.
-
Wear nitrile gloves, as vinyl gloves can be a source of phthalates.[6]
-
Work in a clean, designated area, such as a laminar flow hood, to minimize exposure to airborne contaminants.[6]
-
Keep samples and solutions covered with aluminum foil or in glass-stoppered containers whenever possible.[6][9]
-
Avoid using personal care products like lotions, perfumes, and cosmetics before and during sample preparation, as these can contain phthalates.[6][9]
Troubleshooting Guides
Issue 1: High Phthalate Background in Method Blanks
Symptoms:
-
Significant phthalate peaks are present in your blank injections.
-
Poor signal-to-noise ratio for your target analytes.
-
Inconsistent and high background levels across a batch.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high phthalate background.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents/Reagents | 1. Analyze a fresh bottle of high-purity solvent.[8]2. If the issue persists, consider purifying the solvent by distillation. | A clean solvent blank indicates the original solvent was contaminated. |
| Contaminated Glassware | 1. Implement a rigorous glassware cleaning protocol (see Experimental Protocols).[6]2. Bake glassware at a high temperature (e.g., 400°C) after solvent rinsing.[6] | A clean method blank after using rigorously cleaned glassware points to initial glassware contamination. |
| Leaching from Plasticware | 1. Replace all plastic items in the sample path with glass, stainless steel, or Teflon alternatives.[6]2. Pay close attention to pipette tips, vial caps, and septa. | Elimination of the background signal after removing plasticware confirms leaching as the source. |
| Laboratory Air/Dust | 1. Prepare samples in a clean, dedicated area, preferably in a fume hood or laminar flow bench.[6]2. Keep glassware and samples covered with aluminum foil when not in use.[6] | A reduction in background levels suggests environmental contamination was a contributing factor. |
| Instrument Carryover | 1. Run multiple solvent blanks between samples.[9]2. Develop a robust wash method for the autosampler syringe and injection port. | A gradual decrease in the background signal over several blank injections indicates carryover. |
Issue 2: Inconsistent or Irreproducible Phthalate Levels
Symptoms:
-
Phthalate concentrations vary significantly between replicate samples.
-
Poor spike recovery and inconsistent results.[9]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cross-Contamination | Ensure dedicated glassware and equipment for phthalate analysis. Thoroughly clean all apparatus between samples.[9] |
| Inhomogeneous Sample | For solid or viscous samples, ensure thorough homogenization before taking an aliquot for extraction.[9] |
| Variable Extraction Efficiency | Optimize the extraction method for your specific sample matrix. Ensure consistent solvent volumes, extraction times, and agitation.[9] |
| Instrument Carryover | Run solvent blanks between samples to check for carryover in the injection port and column. If carryover is observed, develop a robust wash method for the autosampler syringe and injection port.[9] |
Quantitative Data Summary
The following table summarizes reported leaching levels of various phthalates from common laboratory consumables. These values highlight the importance of carefully selecting and pre-cleaning materials used in your analysis.
| Lab Consumable | Phthalate | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 | [3][4] |
| Pipette Tips | Diisononyl phthalate (DINP) | 0.86 | [3][4] |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [3][4] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 | [3][4] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 | [3][4] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | [3][4] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning
This protocol is designed to minimize phthalate contamination from glassware.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
Deionized water
-
High-purity acetone
-
High-purity hexane
-
Muffle furnace
Procedure:
-
Initial Wash: If glassware is visibly dirty, wash with detergent and hot tap water.
-
Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.[9]
-
Solvent Rinse: In a fume hood, rinse the glassware with high-purity acetone, followed by a rinse with high-purity hexane.
-
Baking: Place the glassware in a muffle furnace and bake at 400-450°C for at least 2 hours.[2][11]
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator). Cover the openings with cleaned aluminum foil immediately after cooling to prevent contamination from the air.[9]
Protocol 2: Urine Sample Preparation for Phthalate Metabolite Analysis
This is a general protocol for the preparation of urine samples for LC-MS/MS analysis.
Caption: Experimental workflow for the quantification of phthalate metabolites in urine.
Procedure:
-
Internal Standard Spiking: To a 1 mL urine sample, add a mixture of isotopically labeled internal standards corresponding to each target phthalate metabolite.[12] This allows for accurate quantification by correcting for analyte loss during sample preparation.[12]
-
Enzymatic Hydrolysis: Add a buffer solution (e.g., 1 M ammonium (B1175870) acetate, pH 6.5) and β-glucuronidase to the sample.[12] This step is crucial as phthalate metabolites are often present as glucuronide conjugates in urine.[12] Incubate the mixture to allow for the cleavage of the glucuronide moiety.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with the appropriate solvents. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge to remove interferences.
-
Elution: Elute the phthalate metabolites from the SPE cartridge using a suitable solvent (e.g., dichloromethane).[9]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for injection into the LC-MS/MS system.
-
Analysis: Analyze the prepared sample by LC-MS/MS.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Common pathways of phthalate contamination in laboratory analysis.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. research.thea.ie [research.thea.ie]
- 6. benchchem.com [benchchem.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Phthalates and how to get rid of them! - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of MHiBP and its Isomers
Welcome to the technical support center for the chromatographic separation of Mono-hydroxy-isobutyl phthalate (B1215562) (MHiBP) and related isomeric compounds, such as hydroxylated ibuprofen (B1674241) metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What is MHiBP and why is its isomeric separation important?
A1: MHiBP can refer to Mono-hydroxy-isobutyl phthalate, a metabolite of the plasticizer di-isobutyl phthalate (DiBP). It can also contextually refer to mono-hydroxylated ibuprofen, a metabolite of the common nonsteroidal anti-inflammatory drug (NSAID)[1]. The separation of their isomers is critical because different isomers can have varied biological activities, metabolic fates, and toxicological profiles. For instance, the two enantiomers of ibuprofen exhibit different pharmacological effects, with the S-enantiomer being the active form[1][2].
Q2: What are the main types of isomers relevant to MHiBP separation?
A2: The relevant isomers depend on the specific molecule:
-
For hydroxylated ibuprofen: The primary challenge is separating stereoisomers, specifically enantiomers (non-superimposable mirror images) at the chiral center[1][3].
-
For Mono-hydroxy-isobutyl phthalate: The challenge involves separating positional isomers, where the hydroxyl (-OH) group is attached at different positions on the isobutyl chain, or structural isomers like monobutyl phthalate and monoisobutyl phthalate[4].
Q3: What are the primary chromatographic techniques used for separating these isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique[5][6]. For chiral separations of ibuprofen metabolites, specialized chiral stationary phases (CSPs) are often required[1][2][5]. For positional isomers of phthalate metabolites, reversed-phase HPLC with columns offering unique selectivity, such as phenyl or polar-embedded phases, is effective[4][7][8]. Gas chromatography (GC) can also be used, particularly for chiral separations of ibuprofen using cyclodextrin-based stationary phases[1].
Q4: What is the most critical factor for achieving good resolution between isomers?
A4: The most critical factor is achieving differential interaction between the isomers and the stationary phase. This is governed by selectivity (α) . For chiral compounds, this requires a chiral stationary phase or a chiral additive in the mobile phase that interacts differently with each enantiomer[3][5]. For positional isomers, selectivity is optimized by choosing a stationary phase and mobile phase that can exploit subtle differences in polarity, shape, or pi-pi interactions[7][8][9].
Troubleshooting Guides
This section addresses specific problems encountered during the chromatographic separation of MHiBP and its isomers.
Problem 1: Poor or No Resolution Between Isomeric Peaks
Q: My chromatogram shows a single, broad peak or two heavily overlapping peaks for the isomers. How can I improve the resolution?
A: Poor resolution is the most common challenge. The solution involves systematically optimizing parameters that influence selectivity and efficiency.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor isomer resolution.
Possible Causes & Solutions:
-
Inappropriate Column Selection:
-
Cause: Standard C18 columns often lack the specific selectivity needed for isomers[7]. Enantiomers require a chiral environment to be resolved[5].
-
Solution:
-
For Enantiomers (e.g., Hydroxylated Ibuprofen): Use a Chiral Stationary Phase (CSP). Common types include polysaccharide-based (cellulose, amylose) or Pirkle-type columns[3][10].
-
For Positional/Structural Isomers (e.g., MHiBP): Use columns that offer alternative selectivities. Phenyl-hexyl, biphenyl, or polar-embedded (e.g., amide) columns can provide pi-pi interactions or shape selectivity needed to resolve these isomers[7][8].
-
-
-
Suboptimal Mobile Phase Composition:
-
Cause: The type and concentration of the organic modifier, as well as the pH, significantly impact selectivity[2][9].
-
Solution:
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities can alter selectivity.
-
Adjust pH: For acidic compounds like ibuprofen and phthalate monoesters, pH control is crucial. A study on ibuprofen enantiomers found that a mobile phase pH of 3 provided good resolution in less than 8 minutes[2]. Adjusting the pH can change the ionization state of the analytes and their interaction with the stationary phase.
-
Modify Buffer Concentration: Changes in buffer concentration (e.g., 20 mM potassium dihydrogen phosphate) can also influence retention and resolution[2].
-
-
-
Incorrect Temperature:
Problem 2: Peak Tailing or Fronting
Q: My isomeric peaks are asymmetrical (tailing or fronting). What is causing this and how can I fix it?
A: Peak asymmetry compromises resolution and quantification accuracy. Tailing is more common and often points to secondary interactions or column issues.
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions (Tailing):
-
Cause: Acidic analytes (like MHiBP) can interact strongly with residual, acidic silanol groups on the silica (B1680970) surface of the stationary phase.
-
Solution:
-
Lower Mobile Phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.1% is typical). This protonates the silanol groups, minimizing unwanted interactions.
-
Use an End-capped Column: Modern, fully end-capped columns have fewer accessible silanol groups and are less prone to this issue.
-
-
-
Column Overload (Fronting or Tailing):
-
Mismatch Between Sample Solvent and Mobile Phase:
-
Cause: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread improperly on the column, leading to distorted peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Problem 3: Inconsistent Retention Times
Q: The retention times for my isomer peaks are drifting or shifting between injections. Why is this happening?
A: Unstable retention times make peak identification unreliable and indicate a problem with the system's stability or equilibration[12].
Possible Causes & Solutions:
-
Insufficient Column Equilibration:
-
Cause: The column chemistry has not reached equilibrium with the mobile phase, especially after changing the mobile phase composition or starting up the system[11].
-
Solution: Increase the column equilibration time. Purge the column with at least 10-20 column volumes of the new mobile phase before the first injection[11].
-
-
Mobile Phase Instability:
-
Temperature Fluctuations:
-
Cause: The ambient laboratory temperature is unstable, affecting retention.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature[11].
-
Experimental Protocols & Data
Protocol 1: Chiral Separation of Ibuprofen Enantiomers
This method is based on conditions reported for the separation of ibuprofen enantiomers on a chiral ovomucoid (OVM) column[2].
Experimental Workflow Diagram
Caption: Workflow for chiral HPLC analysis of ibuprofen.
Methodology:
-
HPLC System: Agilent 1100 Series or equivalent with UV detector[2].
-
Column: Chiral OVM (Ovomucoid) Column.
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate (B84403) (adjusted to pH 3.0 with phosphoric acid) and ethanol. The exact ratio should be optimized, but a high aqueous proportion (e.g., 90:10 aqueous:ethanol) is a good starting point[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 25°C[2].
-
Detection: UV at 220 nm[2].
-
Sample Preparation: Dissolve racemic ibuprofen standard or sample extract in the mobile phase.
Data Summary: Effect of pH on Ibuprofen Enantiomer Separation
The following table summarizes data adapted from a study investigating the influence of mobile phase pH on the chiral separation of ibuprofen[2].
| Mobile Phase pH | Retention Time (t R1, min) | Retention Time (t R2, min) | Resolution (Rs) | Analysis Time |
| 3.0 | ~6.5 | ~7.8 | > 2.0 | < 8 min |
| 4.7 | 19.80 | 23.49 | 2.46 | > 25 min |
| 6.1 | Not reported (poor) | Not reported (poor) | Not reported | - |
| Data is illustrative based on findings in the cited literature, which states pH 3.0 allowed separation in less than 8 minutes with good resolution[2]. |
Protocol 2: General Method Development for Positional Isomers (e.g., MHiBP)
This protocol provides a starting point for separating non-chiral isomers like mono-n-butyl phthalate and mono-iso-butyl phthalate[4].
Methodology:
-
HPLC System: Standard HPLC or UPLC system with UV or MS detector.
-
Column: Start with a column offering alternative selectivity. A Phenyl-Hexyl or Biphenyl column (e.g., 100 x 2.1 mm, 3 µm) is a good choice[4][8].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV (e.g., 230 nm) or Mass Spectrometry (MS) for higher sensitivity and confirmation[4].
-
Gradient Program: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions. Then, optimize the gradient slope around the region where the isomers elute to maximize resolution.
Data Summary: Example Columns for Isomer Separations
| Isomer Type | Recommended Column Type | Separation Principle |
| Enantiomers | Chiral (Polysaccharide, Pirkle) | Enantioselective interactions (H-bonding, steric)[1][5] |
| Positional (Aromatic) | Phenyl, Biphenyl, PFP | π-π interactions, dipole-dipole interactions[7][8] |
| Diastereomers | C8, Polar-Embedded (Amide) | Shape selectivity, hydrogen bonding[7] |
| cis/trans Isomers | Cholesterol-based, C8 | Shape-based selectivity, hydrophobic interactions[7][13] |
References
- 1. Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. mdpi.com [mdpi.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. welch-us.com [welch-us.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Dealing with co-elution of phthalate isomers in mass spectrometry
Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges associated with the co-elution of phthalate (B1215562) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of phthalate isomers so challenging in mass spectrometry?
The separation of phthalate isomers is difficult due to their inherent structural similarities. Isomers possess identical chemical formulas and molecular weights, and often have very close boiling points and polarities. This leads to several analytical challenges:
-
Chromatographic Co-elution: In both Gas Chromatography (GC) and Liquid Chromatography (LC), their similar physicochemical properties cause them to interact with the stationary phase in a nearly identical manner, resulting in overlapping or unresolved peaks.[1][2]
-
Mass Spectral Similarity: Under standard Electron Ionization (EI) conditions used in GC-MS, many phthalate isomers fragment to produce a common, dominant ion at a mass-to-charge ratio (m/z) of 149 (the phthalic anhydride (B1165640) ion).[3][4][5] This makes it nearly impossible to distinguish or quantify co-eluting isomers based on mass spectra alone.
Q2: What are the primary strategies to overcome the co-elution of phthalate isomers?
There are three main strategies to address this issue, which can be used independently or in combination:
-
Chromatographic Optimization: The most direct approach is to improve the physical separation of the isomers before they enter the mass spectrometer. This involves modifying GC or LC parameters such as the column chemistry, temperature gradients, and carrier gas/mobile phase flow rates.[1][2]
-
Advanced Mass Spectrometry Techniques: When chromatographic separation is insufficient, advanced MS techniques can be employed. This includes using "softer" ionization methods that preserve the molecular ion, or employing technologies that provide an additional dimension of separation, such as ion mobility spectrometry.[1][3]
-
Meticulous Sample Preparation: Minimizing background contamination is crucial, as phthalates are ubiquitous in laboratory environments. Proper sample preparation ensures that the observed peaks are from the sample and not from external sources, which could complicate analysis.[6]
Troubleshooting Guides
Guide 1: Optimizing Gas Chromatography (GC) Parameters
Q: My GC-MS chromatogram shows a single, broad peak where I expect multiple phthalate isomers. What is the first troubleshooting step?
The first step is to optimize your chromatographic method to improve resolution. Even if baseline separation isn't fully achieved, partial separation can allow for deconvolution of the mass spectral data. A logical workflow should be followed to address the problem systematically.
Caption: Logical troubleshooting flow for addressing co-elution of phthalate isomers in GC-MS.
Q: Which GC stationary phases are most effective for separating complex phthalate mixtures?
The choice of GC column is critical for resolving structurally similar isomers. While standard 5% phenyl-methylpolysiloxane columns (e.g., -5ms type) are common, columns with different selectivities often provide better resolution for challenging phthalate mixtures.[4][7]
| Stationary Phase Type | Common Name(s) | Selectivity / Key Feature | Performance for Phthalates |
| Trifluoropropyl-methyl polysiloxane | Rtx-440 | Mid-polarity with unique selectivity | Shows excellent resolution for complex phthalate mixtures.[1][4] |
| Low-bleed silarylene phase | Rxi-XLB | Low-polarity, low-bleed, stable at high temps | Provides superior resolution for many EPA/EU-listed phthalates.[4][7] |
| 5% Phenyl-methylpolysiloxane | Rxi-5ms, DB-5MS | General purpose, non-polar | Commonly used but may be insufficient for critical isomer pairs.[1][4] |
| 50% Phenyl-methylpolysiloxane | Rtx-50 | Mid-polarity | Offers alternative selectivity compared to less polar phases.[4][7] |
Q: How can I adjust my GC oven temperature program to resolve co-eluting isomers?
Modifying the temperature program can significantly improve separation by altering the partitioning of analytes between the mobile and stationary phases.[1][2]
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min instead of 20°C/min) gives the isomers more time to interact with the stationary phase, which can enhance resolution.[2]
-
Introduce an Isothermal Hold: Incorporate a hold period (1-5 minutes) at a temperature just below the elution point of the co-eluting pair. This can allow the compounds to separate before they elute from the column.[2]
Guide 2: Advanced Mass Spectrometry Techniques
Q: My isomers still co-elute after optimizing my GC method, and the standard EI-MS spectrum is dominated by the m/z 149 fragment. What are my options within the mass spectrometer?
When chromatography fails, you can use alternative ionization or separation techniques.
-
Soft Ionization: Techniques like Atmospheric Pressure Chemical Ionization (APCI) are less energetic than EI.[1][3] They are more likely to produce the protonated molecular ion ([M+H]⁺) as the base peak rather than extensive fragmentation. This allows for the differentiation of isomers that have the same fragment ions but different molecular weights (e.g., DiNP vs. DiDP).[3]
-
Selected Ion Monitoring (SIM): Even in EI, isomers may produce unique, low-abundance fragment ions. By setting the mass spectrometer to monitor only these specific ions (SIM mode), you can selectively detect and quantify each isomer in the presence of the other.[1]
-
Ion Mobility Spectrometry (IMS): This powerful technique separates ions in the gas phase based on their size, shape, and charge, adding another dimension of separation after chromatography and before mass analysis.[8]
Q: How does Ion Mobility Spectrometry (IMS) work to separate phthalate isomers?
IMS separates ions based on their drift time through a gas-filled tube under the influence of an electric field. Isomers with different three-dimensional shapes will have different rotationally averaged collision cross-sections (CCS). A more compact ion will travel faster (shorter drift time) than a bulkier ion of the same mass and charge.[8] For phthalate isomers that are inseparable by chromatography, IMS can often provide baseline resolution. High-resolution techniques like Cyclic IMS allow for multi-pass acquisitions, which increases the path length and significantly enhances the separation of isomers with very similar CCS values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. Application of Ion Mobility Spectrometry and the Derived Collision Cross Section in the Analysis of Environmental Organic Micropollutants - PMC [pmc.ncbi.nlm.nih.gov]
Improving the limit of detection for Mono(2-hydroxyisobutyl)phthalate-d4
Welcome to the technical support center for the analysis of Mono(2-hydroxyisobutyl)phthalate-d4 (MHiBP-d4) and other phthalate (B1215562) metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a poor limit of detection (LOD) for MHiBP-d4?
A1: A poor limit of detection for MHiBP-d4 can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction and concentration of the analyte from the sample matrix can lead to significant signal loss. Issues may include incomplete enzymatic deconjugation, poor recovery from solid-phase extraction (SPE), or analyte loss during solvent evaporation steps.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, lipids, other metabolites in urine or plasma) can suppress the ionization of MHiBP-d4 in the mass spectrometer source, leading to a weaker signal.[1]
-
Instrument Sensitivity and Settings: The mass spectrometer may not be optimally tuned for MHiBP-d4. This can include incorrect precursor/product ion selection, suboptimal collision energy, or inappropriate ion source parameters (e.g., temperature, gas flows, capillary voltage).[2][3]
-
Chromatographic Issues: Poor chromatographic peak shape (e.g., broad or tailing peaks) reduces the signal-to-noise ratio and, consequently, the limit of detection. This can be caused by an inappropriate column, mobile phase, or gradient profile.
-
Contamination: Contamination from phthalates is ubiquitous and can increase the background noise, making it difficult to detect low levels of the analyte. Sources of contamination include solvents, reagents, plastic labware, and even the laboratory environment.
Q2: How can I minimize background contamination when analyzing phthalates?
A2: Minimizing background contamination is critical for achieving low detection limits for phthalates. Here are some key strategies:
-
Use Glassware: Whenever possible, use glass volumetric flasks, cylinders, and autosampler vials instead of plastic.[4] If plasticware is unavoidable, ensure it is phthalate-free.
-
High-Purity Solvents: Utilize high-purity, HPLC, or MS-grade solvents (e.g., methanol, acetonitrile (B52724), water) to minimize phthalate contamination.
-
Solvent and Reagent Blanks: Regularly analyze solvent and reagent blanks to identify and monitor sources of contamination.
-
Dedicated Glassware: If possible, maintain a dedicated set of glassware for phthalate analysis to avoid cross-contamination.
-
Proper Cleaning Procedures: Rinse all glassware thoroughly with high-purity solvent before use.
Troubleshooting Guides
Issue 1: Weak or No MHiBP-d4 Signal
This guide will help you troubleshoot the causes of a weak or absent signal for your internal standard, MHiBP-d4.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a weak or absent MHiBP-d4 signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance: Directly infuse a standard solution of MHiBP-d4 into the mass spectrometer. If the signal is still weak, the instrument may require tuning, calibration, or maintenance.
-
Check LC System Suitability: Inject a known concentration of MHiBP-d4 standard into the LC-MS/MS system. If the peak is broad, tailing, or not present, investigate the LC method, including the column, mobile phase composition, and gradient.
-
Evaluate Sample Preparation: Spike a clean matrix (e.g., charcoal-stripped urine or saline) with a known amount of MHiBP-d4 and process it through your entire sample preparation procedure. Low recovery at this stage points to a problem with your extraction method.
Issue 2: High Variability in MHiBP-d4 Signal
High variability in the internal standard signal can compromise the accuracy and precision of your quantitative results.
Logical Relationship Diagram
Caption: Potential causes of high variability in the MHiBP-d4 signal.
Troubleshooting Steps:
-
Autosampler Performance: Check for consistent injection volumes. Ensure that sample vials are properly capped to prevent evaporation. Optimize the needle wash procedure to minimize carryover between injections.
-
Sample Preparation Consistency: Ensure precise and consistent pipetting of the internal standard and other reagents. If using solid-phase extraction, ensure the sorbent beds do not dry out and that elution is complete for all samples.
-
Matrix Effects: Variable matrix effects between samples can lead to inconsistent ion suppression. Improve chromatographic separation to move the MHiBP-d4 peak away from interfering matrix components. Consider using a more rigorous sample cleanup method.
Experimental Protocols & Data
Protocol 1: On-line Solid-Phase Extraction (SPE) LC-MS/MS
This method is adapted from a high-sensitivity approach for analyzing phthalate metabolites in urine.[5][6][7]
1. Sample Preparation:
- Thaw urine samples, sonicate for 5 minutes, and vortex.
- Aliquot 100 µL of urine into a 1.5-mL autosampler vial.
- Add β-glucuronidase solution to deconjugate the metabolites.
- Incubate the samples.
2. On-line SPE:
- Use a system with a loading pump, an analytical pump, and a switching valve.
- Loading: The sample is loaded onto an SPE column (e.g., a silica-based monolithic column) using the loading pump.
- Washing: The SPE column is washed to remove interfering substances.
- Elution: The switching valve directs the analytical mobile phase through the SPE column, eluting the analytes onto the analytical column.
3. LC-MS/MS:
- Analytical Column: A C18 column is commonly used.[8]
- Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) is often employed.[1][8]
- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).
Table 1: Example LC-MS/MS Parameters for Phthalate Metabolites
| Parameter | Setting | Reference |
| LC Column | C18, 150 mm x 2.1 mm, 5 µm | [8] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [1][8] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | [1][8] |
| Flow Rate | 0.3 mL/min | [8] |
| Injection Volume | 20 µL | [8] |
| Ionization Mode | Negative ESI | [8] |
Improving Limit of Detection (LOD)
Achieving a lower LOD often requires a systematic optimization of various parameters.
Table 2: Strategies for Improving LOD
| Strategy | Action | Expected Outcome | Reference |
| Sample Pre-concentration | Increase sample volume and use a larger SPE cartridge. | Higher analyte concentration injected on-column. | [9] |
| LC Method Optimization | Use a smaller particle size column (e.g., UPLC) and optimize the gradient. | Sharper peaks, leading to a better signal-to-noise ratio. | [10] |
| MS Parameter Optimization | Systematically optimize collision energy, declustering potential, and source parameters. | Increased signal intensity for the specific analyte. | [2][3] |
| Mobile Phase Modifiers | Test different modifiers (e.g., ammonium (B1175870) formate, ammonium acetate) to enhance ionization. | Improved ESI efficiency and signal strength. | [11] |
| Reduce Matrix Effects | Improve chromatographic separation or use more selective sample preparation techniques. | Less ion suppression and a more stable signal. | [1][10] |
By following these troubleshooting guides and protocols, you can systematically address the common issues encountered in the analysis of MHiBP-d4 and improve the sensitivity and reliability of your results.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Molecularly imprinted solid-phase extraction coupled with HPLC for the selective determination of monobutyl phthalate in bottled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive analysis of phthalate metabolites, bisphenol A, and endogenous steroid hormones in human urine by mixed-mode solid-phase extraction, dansylation, and ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Impact of mobile phase composition on MHiBP-d4 signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the signal intensity of MHiBP-d4 (Mono-2-hydroxy-isobutyl phthalate-d4), a deuterated internal standard commonly used in phthalate (B1215562) metabolite analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter with MHiBP-d4 signal intensity during your LC-MS/MS experiments.
Issue 1: Low MHiBP-d4 Signal Intensity
Question: My MHiBP-d4 signal is consistently low across all samples. What aspects of the mobile phase should I investigate?
Answer:
Low signal intensity for your deuterated internal standard can compromise the accuracy of your quantitative analysis. Several factors related to the mobile phase composition can contribute to this issue. Below is a systematic approach to troubleshooting.
1. Mobile Phase pH: The pH of your mobile phase is a critical factor influencing the ionization efficiency of MHiBP-d4 in the mass spectrometer source. Since MHiBP-d4 is an acidic molecule, it is typically analyzed in negative ion mode.
-
Recommendation: For negative ion mode analysis of acidic compounds, a slightly acidic to neutral mobile phase is often optimal. A mobile phase with a pH around 4-6 can enhance deprotonation, leading to a stronger [M-H]⁻ signal. However, excessively acidic conditions can suppress ionization in negative mode.
-
Troubleshooting Steps:
-
Verify pH: If you are using acidic additives, ensure the final pH of your mobile phase is within the optimal range for your column and analyte.
-
Experiment with different additives: Test different acidic modifiers like formic acid and acetic acid at varying concentrations (e.g., 0.05%, 0.1%) to find the optimal pH for MHiBP-d4 ionization.
-
2. Organic Modifier: The choice and proportion of the organic solvent in your mobile phase affect both the chromatographic retention and the electrospray ionization (ESI) process.
-
Acetonitrile (B52724) vs. Methanol (B129727): Acetonitrile is a common choice for phthalate analysis and generally provides good elution strength and lower backpressure.[1] Methanol, being a protic solvent, can offer different selectivity and may be a suitable alternative.[2]
-
Troubleshooting Steps:
-
Evaluate Solvent Choice: If you are using methanol and experiencing low signal, consider switching to acetonitrile, or vice versa.
-
Optimize Gradient: Adjust your gradient profile. A slower gradient elution can sometimes improve peak shape and, consequently, signal intensity.
-
3. Mobile Phase Additives: Additives are used to improve peak shape and ionization efficiency.
-
Common Additives: Formic acid and acetic acid are frequently used for reversed-phase chromatography of acidic compounds.[3] Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) can also be used as buffers.
-
Troubleshooting Steps:
-
Additive Concentration: An incorrect concentration of your additive can lead to ion suppression. Verify that the concentration is appropriate (typically 0.1% for formic or acetic acid).
-
Test Different Additives: Compare the signal intensity of MHiBP-d4 using different additives. For example, compare 0.1% formic acid with 0.1% acetic acid.
-
Hypothetical Data on Mobile Phase Additive Effect on MHiBP-d4 Signal
| Mobile Phase Additive (in Water/Acetonitrile) | Relative MHiBP-d4 Signal Intensity (%) |
| No Additive | 45 |
| 0.1% Formic Acid | 100 |
| 0.1% Acetic Acid | 92 |
| 5mM Ammonium Formate | 85 |
| 5mM Ammonium Acetate | 78 |
Issue 2: High Variability in MHiBP-d4 Signal
Question: I am observing significant variability in the MHiBP-d4 signal from injection to injection. Could the mobile phase be the cause?
Answer:
Signal variability can indeed be linked to the mobile phase. Inconsistent mobile phase preparation or degradation can lead to fluctuating signal intensity.
1. Mobile Phase Preparation:
-
Recommendation: Ensure your mobile phase is prepared consistently for every batch of analysis. Use high-purity solvents and additives (LC-MS grade).
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh mobile phase for each run. Avoid using mobile phases that have been stored for extended periods.
-
Thorough Mixing: Ensure all components of the mobile phase are thoroughly mixed before use.
-
Degassing: Properly degas your mobile phase to prevent bubble formation, which can cause pressure fluctuations and affect signal stability.
-
2. Mobile Phase Stability:
-
Recommendation: Some mobile phase additives can be less stable over time.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your mobile phase for any signs of precipitation, especially if you are using buffers.
-
pH Stability: Monitor the pH of your mobile phase over the course of a run, as it can sometimes drift.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for MHiBP-d4 analysis?
A1: While the optimal mobile phase can vary depending on the specific LC-MS system and column used, a common starting point for the analysis of MHiBP-d4 and other phthalate monoesters in negative ion mode is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.02% acetic acid.[4]
Q2: How does the concentration of formic acid in the mobile phase affect the MHiBP-d4 signal?
A2: The concentration of formic acid influences the pH of the mobile phase, which in turn affects the ionization of MHiBP-d4.
-
Too little formic acid: May not provide sufficient protons to aid in the electrospray process, potentially leading to a lower signal.
-
Too much formic acid: Can lead to ion suppression, where the excess acid ions compete with the analyte ions for ionization, thereby reducing the MHiBP-d4 signal.
Hypothetical Data on Formic Acid Concentration Effect
| Formic Acid Concentration (%) | Relative MHiBP-d4 Signal Intensity (%) |
| 0.01 | 75 |
| 0.05 | 95 |
| 0.1 | 100 |
| 0.2 | 88 |
| 0.5 | 65 |
Q3: Should I use acetonitrile or methanol as the organic modifier for MHiBP-d4 analysis?
A3: Both acetonitrile and methanol can be used, and the choice may depend on the specific separation requirements of your assay.
-
Acetonitrile: Generally has a higher elution strength than methanol, which can lead to shorter retention times.[1] It also produces lower backpressure.[1]
-
Methanol: As a protic solvent, it can offer different selectivity compared to acetonitrile, which may be beneficial for resolving MHiBP-d4 from matrix interferences.[2]
Hypothetical Data on Organic Modifier Effect
| Organic Modifier (in Gradient with Water + 0.1% Formic Acid) | Relative MHiBP-d4 Signal Intensity (%) |
| Acetonitrile | 100 |
| Methanol | 89 |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for MHiBP-d4 Analysis
This protocol outlines a systematic approach to optimizing the mobile phase composition to enhance the MHiBP-d4 signal.
1. Materials:
- MHiBP-d4 standard solution (1 µg/mL in methanol)
- LC-MS grade water
- LC-MS grade acetonitrile
- LC-MS grade methanol
- Formic acid (≥98%)
- Acetic acid (≥99%)
- Ammonium formate
- Ammonium acetate
2. Instrumentation:
- UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- A suitable reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
3. Procedure:
- Initial Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow rate: 0.4 mL/min
- Injection volume: 5 µL
- Column temperature: 40 °C
- Gradient: 10% B to 95% B over 5 minutes
- MS detection: Negative ion mode, monitoring the appropriate MRM transition for MHiBP-d4.
- Evaluation of Mobile Phase Additives:
- Prepare separate sets of mobile phases with the following additives: 0.1% acetic acid, 5mM ammonium formate, and 5mM ammonium acetate.
- Inject the MHiBP-d4 standard solution using each mobile phase composition and record the peak area.
- Evaluation of Organic Modifier:
- Using the optimal additive from the previous step, prepare a mobile phase B with methanol instead of acetonitrile.
- Inject the MHiBP-d4 standard and compare the peak area to that obtained with acetonitrile.
- Evaluation of Additive Concentration:
- Using the best additive and organic modifier combination, prepare mobile phases with varying concentrations of the additive (e.g., 0.01%, 0.05%, 0.1%, 0.2%).
- Inject the MHiBP-d4 standard for each concentration and determine the optimal concentration that yields the highest signal intensity.
Visualizations
Caption: Workflow for mobile phase optimization to enhance MHiBP-d4 signal intensity.
Caption: Logical troubleshooting flow for addressing MHiBP-d4 signal issues.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the isotopic purity of MHiBP-d4 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of the MHiBP-d4 internal standard for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is MHiBP-d4 and what is its primary application?
MHiBP-d4 is the deuterium-labeled form of Mono-hydroxy-isobutyl phthalate (B1215562) (MHiBP). Its full chemical name is 2-[(2-hydroxy-2-methylpropoxy)carbonyl]benzoic acid-d4. MHiBP is a secondary metabolite of di-isobutyl phthalate (DiBP) and a metabolite of mono-isobutyl phthalate (MiBP)[1]. Due to its structural similarity to the unlabeled analyte, MHiBP-d4 is an ideal internal standard for quantitative analysis of MHiBP in biological matrices, such as urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is common in human biomonitoring studies to assess exposure to phthalates.
Q2: Why is the isotopic purity of MHiBP-d4 critical for my experiments?
The accuracy of quantitative analysis using an internal standard heavily relies on the isotopic purity of that standard. If the MHiBP-d4 internal standard contains significant amounts of unlabeled MHiBP (d0) or partially deuterated variants (d1, d2, d3), it can lead to an overestimation of the analyte concentration in the sample. High isotopic purity ensures that the signal detected for the internal standard is distinct and does not interfere with the signal of the native analyte.
Q3: What are the common analytical techniques to verify the isotopic purity of MHiBP-d4?
The most common and effective methods for determining the isotopic purity of MHiBP-d4 are:
-
High-Resolution Mass Spectrometry (HRMS): This technique can separate and quantify the different isotopologues (d0, d1, d2, d3, d4) based on their small mass differences, providing a detailed isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by quantifying the absence of proton signals at the labeled positions. ²H NMR can directly detect the deuterium (B1214612) atoms, confirming their location in the molecule.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: You are observing high variability or unexpectedly high concentrations of MHiBP in your samples.
Possible Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Poor Isotopic Purity of MHiBP-d4 | 1. Verify the Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the specified isotopic purity. A typical specification for high-quality deuterated standards is an isotopic purity of ≥98%. 2. Perform an Independent Purity Check: If you suspect the purity is not as stated, perform an in-house analysis using HRMS to determine the isotopic distribution (see Experimental Protocol 1). |
| Isotopic Exchange | 1. Check for Labile Deuteriums: Determine the position of the deuterium labels on the MHiBP-d4 molecule. Deuteriums on hydroxyl (-OH) or carboxyl (-COOH) groups are more prone to exchange with protons from the solvent. 2. Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can catalyze isotopic exchange. 3. Use Aprotic Solvents: Whenever possible, use aprotic solvents for sample preparation and storage. |
| Chromatographic Co-elution Issues | 1. Confirm Co-elution: Overlay the chromatograms of MHiBP and MHiBP-d4. While structurally similar, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. 2. Adjust Chromatographic Method: If there is a slight separation, consider adjusting the mobile phase composition, gradient, or temperature to ensure complete co-elution. |
| Differential Matrix Effects | 1. Evaluate Matrix Effects: If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix. 2. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Issue 2: Low Signal or Absence of MHiBP-d4 Peak
Symptom: The peak for the MHiBP-d4 internal standard is weak or not detected in your chromatogram.
Possible Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Incorrect Spiking Concentration | 1. Verify Calculations: Double-check all calculations for the preparation of the internal standard spiking solution. 2. Prepare Fresh Solutions: Prepare a fresh stock and working solution of MHiBP-d4 to rule out degradation or precipitation. |
| Degradation of Internal Standard | 1. Check Storage Conditions: Ensure that the MHiBP-d4 standard is stored under the recommended conditions (typically at low temperatures and protected from light). 2. Assess Stability: If you suspect instability in your sample matrix or during sample preparation, perform a stability study by incubating the MHiBP-d4 in the matrix under the experimental conditions and analyzing it over time. |
| Instrumental Issues | 1. Check Mass Spectrometer Settings: Verify that the correct precursor and product ion transitions for MHiBP-d4 are being monitored. 2. Clean the Ion Source: A dirty ion source can lead to a general loss of signal for all analytes. |
Quantitative Data
The isotopic distribution of MHiBP-d4 is a critical parameter for ensuring accurate quantification. Below is a table with representative data for a high-purity MHiBP-d4 internal standard, similar to what would be found on a Certificate of Analysis.
| Isotopologue | Designation | Representative Abundance (%) |
| Unlabeled MHiBP | d0 | < 0.1 |
| Monodeuterated MHiBP | d1 | < 0.5 |
| Dideuterated MHiBP | d2 | < 1.0 |
| Trideuterated MHiBP | d3 | < 2.0 |
| Tetradeuterated MHiBP | d4 | > 96.5 |
Note: This data is representative and may vary between different lots and suppliers. Always refer to the Certificate of Analysis for your specific lot of MHiBP-d4.
Experimental Protocols
Protocol 1: Determination of MHiBP-d4 Isotopic Purity by LC-HRMS
Objective: To determine the isotopic distribution of an MHiBP-d4 internal standard.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of MHiBP-d4 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-HRMS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Full scan from m/z 230-250.
-
Resolution: >10,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopic species of MHiBP ([M-H]⁻):
-
d0: 237.07
-
d1: 238.08
-
d2: 239.08
-
d3: 240.09
-
d4: 241.09
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic species.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Experimental workflow for isotopic purity determination.
References
Validation & Comparative
Inter-laboratory comparison of di-isobutyl phthalate metabolite analysis.
An Inter-laboratory Guide to the Analysis of Di-isobutyl Phthalate (B1215562) (DiBP) Metabolites
For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants and their metabolites is paramount. Di-isobutyl phthalate (DiBP), a widely used plasticizer, is a compound of increasing interest due to its potential endocrine-disrupting properties. Human exposure to DiBP is assessed by monitoring its urinary metabolites. This guide provides a comparative overview of common analytical methodologies for the quantification of the primary DiBP metabolite, mono-isobutyl phthalate (MiBP), and its oxidized derivative, 2-hydroxy-isobutyl phthalate (2OH-MiBP). The information presented here is a synthesis of published data to offer a comprehensive comparison of available techniques.
Metabolic Pathway of Di-isobutyl Phthalate (DiBP)
DiBP is rapidly metabolized in the body. The initial hydrolysis of one of the ester linkages of DiBP results in the formation of mono-isobutyl phthalate (MiBP). MiBP can be further metabolized through oxidation to form 2-hydroxy-isobutyl phthalate (2OH-MiBP). Both MiBP and 2OH-MiBP are conjugated, primarily with glucuronic acid, to increase their water solubility and facilitate their excretion in urine.[1] The analysis of these urinary metabolites serves as a reliable biomarker for assessing human exposure to DiBP.[1]
Comparison of Analytical Methodologies
The two predominant analytical techniques for the quantification of MiBP and other phthalate metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these methods based on a review of published literature.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Enzymatic hydrolysis, liquid-liquid or solid-phase extraction, derivatization | Enzymatic hydrolysis, solid-phase extraction, or dilute-and-shoot |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.05 - 1.5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Detailed methodologies for the analysis of DiBP metabolites are crucial for reproducibility and inter-laboratory comparison. Below are representative protocols for both GC-MS and LC-MS/MS analyses.
Sample Collection and Storage
Urine samples should be collected in polypropylene (B1209903) containers to avoid contamination from phthalates present in other plastics.[2] Samples should be stored at -20°C or lower until analysis to ensure the stability of the metabolites.
Experimental Workflow for DiBP Metabolite Analysis
The general workflow for the analysis of DiBP metabolites in urine involves several key steps, from sample preparation to data analysis.
Detailed Protocol for LC-MS/MS Analysis
This protocol is based on methods published by the Centers for Disease Control and Prevention (CDC) and other research institutions.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
To 100 µL of urine, add an internal standard solution containing isotopically labeled MiBP.
-
Add 50 µL of β-glucuronidase enzyme solution in an ammonium (B1175870) acetate (B1210297) buffer.
-
Incubate the mixture at 37°C for 2-4 hours to deconjugate the metabolites.[3]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[4]
-
Elute the metabolites from the SPE cartridge with an organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of precursor and product ion transitions for MiBP and its internal standard.[4]
-
Detailed Protocol for GC-MS Analysis
-
Sample Preparation:
-
Follow the same sample thawing and enzymatic hydrolysis steps as for LC-MS/MS.
-
Perform liquid-liquid extraction (LLE) or SPE to isolate the analytes.
-
Derivatization: The hydrolyzed metabolites are derivatized to increase their volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
The sample is heated with the derivatizing agent to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.
-
-
GC-MS Conditions:
-
Chromatographic Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 300°C.[6]
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Frontiers | Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes [frontiersin.org]
- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Deuterated (d4) and ¹³C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for reliable study outcomes. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for achieving this accuracy. This guide provides an objective comparison of the performance of two common types of SIL-IS: deuterated (specifically d4) and carbon-13 (¹³C)-labeled internal standards. While this guide will focus on the general principles and performance characteristics of these two classes of standards, it is important to note that specific performance data for MHiBP-d4 was not publicly available at the time of this review. Therefore, the comparison will be based on established principles and data for other representative deuterated and ¹³C-labeled compounds.
The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatographic separation, and ionization. This co-behavior allows the internal standard to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. While both deuterated and ¹³C-labeled standards are designed to mimic the analyte, fundamental differences in their isotopic composition can lead to significant variations in analytical performance.
Key Performance Differences: Deuterated (d4) vs. ¹³C-Labeled Internal Standards
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled standards are virtually identical to the unlabeled analyte, leading to perfect co-elution. In contrast, the mass difference between hydrogen and deuterium (B1214612) can lead to a phenomenon known as the "isotope effect," which can cause the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography. This chromatographic separation can compromise the accuracy of quantification, particularly in the presence of significant matrix effects.[1][2][3]
Data Presentation: A Summary of Performance Characteristics
The following table summarizes the typical performance characteristics of deuterated (d4) and ¹³C-labeled internal standards based on comparative studies and established analytical principles.
| Performance Parameter | Deuterated (d4) Internal Standard | ¹³C-Labeled Internal Standard | Rationale and Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte.[2][3][4] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2][4] | The greater mass difference between deuterium and hydrogen leads to a more pronounced isotope effect, affecting chromatographic retention. Perfect co-elution ensures both the analyte and internal standard experience the same matrix effects at the point of ionization.[1][2] |
| Matrix Effect Compensation | Can be less effective due to chromatographic separation from the analyte.[3] | Superior compensation for matrix effects due to identical elution profiles.[1][5] | If the internal standard and analyte elute at different times, they may be subject to different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[3][5] |
| Accuracy & Precision | May lead to inaccuracies, with potential for significant error in the presence of strong matrix effects.[6][7] | Generally demonstrates higher accuracy and precision.[6] | The improved ability of ¹³C-labeled standards to correct for variability in ionization and matrix effects results in more reliable and reproducible quantification. |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, particularly if the label is at an exchangeable position.[1][7] | Highly stable with no risk of isotopic exchange.[1] | The carbon-13 label is integrated into the stable carbon backbone of the molecule, ensuring its integrity throughout the analytical workflow.[1] |
| Cost & Availability | Generally less expensive and more widely available.[5][8] | Typically more expensive and less commonly available due to more complex synthesis.[5][9] | The cost-benefit analysis often favors ¹³C-labeled standards for high-stakes applications where data integrity is paramount.[5] |
Experimental Protocols
The following are generalized experimental protocols for the quantification of a small molecule analyte in human plasma using either a deuterated or a ¹³C-labeled internal standard by LC-MS/MS.
Protocol 1: Sample Preparation - Protein Precipitation
-
Sample Aliquoting: Transfer 100 µL of human plasma to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either d4-labeled or ¹³C-labeled) to each plasma sample, quality control sample, and calibration standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient elution program should be developed to achieve optimal separation of the analyte from matrix components.
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is typically used for the analysis of small molecules.
-
MRM Transitions:
-
Analyte: Monitor a specific precursor-to-product ion transition for the unlabeled analyte.
-
d4-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Mandatory Visualization
Caption: General experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Idealized chromatographic behavior of deuterated (d4) vs. ¹³C-labeled internal standards relative to the analyte.
Conclusion and Recommendation
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice.[5][6][10] Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential isotope instability.[1][5] When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for MHiBP Quantification: Cross-Validation of LC-MS/MS with Immunoassay Techniques
This guide provides a detailed comparison of the state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (MHiBP-d4) against the alternative Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of mono-hydroxyisobutyl phthalate (B1215562) (MHiBP). MHiBP is a key urinary biomarker used to assess human exposure to di-isobutyl phthalate (DiBP), a widely used plasticizer.[1][2] Accurate and reliable measurement of this biomarker is critical for researchers, toxicologists, and drug development professionals studying the effects of environmental exposures.
This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and discusses the principles of cross-validation to ensure data integrity and comparability between different analytical platforms.[3][4]
Metabolic Pathway of Di-isobutyl Phthalate (DiBP)
The parent compound, DiBP, is metabolized in the body into several products. The primary route involves hydrolysis to mono-isobutyl phthalate (MiBP), which is then further oxidized to form mono-hydroxyisobutyl phthalate (MHiBP), the principal biomarker measured in urine.[2]
References
The Role of Deuterated Internal Standards in Phthalate Metabolite Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of phthalate (B1215562) metabolites is crucial for assessing human exposure and understanding potential health implications. Isotope dilution mass spectrometry (IDMS) is the gold standard for this type of analysis, relying on the use of stable isotope-labeled internal standards to correct for analytical variability. While the user inquired specifically about the performance of monohydroxy-isobutyl phthalate-d4 (MHiBP-d4), a thorough review of available scientific literature did not yield specific studies detailing its analytical accuracy and precision. However, extensive data exists for other commercially available deuterated internal standards used for the quantification of common phthalate metabolites. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols.
Introduction to Isotope Dilution Mass Spectrometry in Phthalate Analysis
Phthalates are rapidly metabolized in the body, and their metabolites, primarily monoesters, are excreted in urine. The quantification of these metabolites provides a reliable measure of internal exposure. Analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), are employed for this purpose. The use of deuterated internal standards, which are chemically identical to the target analytes but have a higher mass due to the incorporation of deuterium (B1214612) atoms, is essential for achieving high accuracy and precision. These standards are added to samples at the beginning of the analytical process and co-elute with the native analytes, allowing for correction of variations in sample preparation, extraction efficiency, and instrument response.
Performance of Deuterated Internal Standards for Phthalate Metabolite Quantification
The following tables summarize the quantitative performance data for commonly used deuterated internal standards in the analysis of phthalate metabolites in human urine, as reported in various studies.
Table 1: Performance of Deuterated Standards in LC-MS/MS Methods
| Phthalate Metabolite | Deuterated Internal Standard | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |
| Monoethyl phthalate (MEP) | MEP-¹³C₄ | - | 0.3 | Within 15% of nominal | <15 | [1] |
| Mono-n-butyl phthalate (MBP) | MBP-¹³C₄ | - | 1.0 | Within 15% of nominal | <15 | [1] |
| Monobenzyl phthalate (MBzP) | MBzP-¹³C₄ | - | 0.3 | Within 15% of nominal | <15 | [1] |
| Mono(2-ethylhexyl) phthalate (MEHP) | MEHP-d₄ | - | 1.0 | Within 15% of nominal | <15 | [1] |
| Various (16 metabolites) | Various ¹³C-labeled | 0.11 - 0.90 | - | ~100 | <10 (inter- and intraday) | [2] |
| Monoester phthalates | ¹³C or ²H labeled | - | 10 - 40 | 55 - 85 | 8 - 17 (between-batch) | [3] |
Table 2: Performance in GC-MS Methods (after derivatization)
| Phthalate Metabolite | Deuterated Internal Standard | Limit of Detection (µg/L) | Limit of Quantification (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| Di-n-butyl phthalate (DBP) | DBP-d₄ | - | - | 91.3 - 99.9 | 5.1 - 13.1 (reproducibility) | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | DEHP-d₄ | - | - | 91.3 - 99.9 | 5.1 - 13.1 (reproducibility) | [4] |
Experimental Protocols
LC-MS/MS Method for Phthalate Metabolites in Urine
This protocol is a generalized representation based on common methodologies.[1][2]
-
Sample Preparation:
-
A 200 µL aliquot of human urine is transferred to a clean tube.
-
An internal standard solution containing a mixture of deuterated phthalate metabolite standards is added.
-
For the analysis of total (free and conjugated) metabolites, enzymatic deconjugation is performed by adding β-glucuronidase and incubating the sample.[5]
-
-
Solid-Phase Extraction (SPE):
-
The sample is loaded onto an SPE cartridge to extract the phthalate metabolites and remove interfering matrix components.
-
The cartridge is washed, and the analytes are eluted with an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
The eluate is evaporated and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or phenyl-hexyl column with a gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate.[6]
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for each native and deuterated metabolite.[5]
-
GC-MS Method for Phthalate Analysis
This protocol is a generalized representation for the analysis of parent phthalates, which can be adapted for metabolites after derivatization.[4]
-
Sample Collection and Extraction:
-
For air samples, collection is performed using an adsorbent cartridge.
-
The cartridge is spiked with the deuterated internal standard solution.
-
The phthalates are eluted with a suitable solvent.
-
-
Derivatization (for metabolites):
-
Phthalate monoesters are often derivatized to increase their volatility for GC analysis.
-
-
GC-MS Analysis:
-
The extract is injected into the GC-MS system.
-
Separation is achieved on a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
The mass spectrometer is operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM).
-
Visualizing the Workflow and Logic
To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.
Figure 1: Experimental workflow for LC-MS/MS analysis of phthalate metabolites in urine.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Deuterated Phthalate Internal Standards for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of Mono(2-hydroxyisobutyl)phthalate-d4 (MHiBP-d4) with other commonly used deuterated phthalate (B1215562) internal standards. The information presented herein is supported by experimental data from various studies to aid in the selection of the most suitable internal standard for your specific analytical needs.
Introduction to Deuterated Phthalate Internal Standards
Phthalates are ubiquitous environmental contaminants and are of significant concern due to their potential endocrine-disrupting properties. Accurate quantification of phthalate exposure, typically through the analysis of their metabolites in biological matrices such as urine, is crucial for assessing human health risks. Isotope dilution mass spectrometry (IDMS) is the gold standard for this type of analysis, and the use of stable isotope-labeled internal standards, such as deuterated phthalates, is a cornerstone of this technique.[1] These standards are chemically identical to their native counterparts but have a different mass due to the incorporation of deuterium (B1214612) atoms. This allows them to be distinguished by mass spectrometry, enabling the correction for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[1]
MHiBP-d4 is the deuterated form of Mono(2-hydroxyisobutyl)phthalate, a metabolite of di-isobutyl phthalate (DiBP).[2] This guide will compare its performance characteristics with other widely used deuterated internal standards for phthalate monoesters.
Properties of Selected Deuterated Phthalate Internal Standards
A variety of deuterated phthalate internal standards are commercially available, each corresponding to a specific phthalate metabolite. The choice of internal standard should ideally match the physicochemical properties of the analyte of interest as closely as possible.
| Internal Standard | Acronym | Parent Phthalate | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | MHiBP-d4 | Di-isobutyl Phthalate (DiBP) | C₁₂H₁₀D₄O₅ | 242.26 |
| Monoisobutyl Phthalate-d4 | MiBP-d4 | Di-isobutyl Phthalate (DiBP) | C₁₂H₁₀D₄O₄ | Not specified |
| Mono-n-butyl Phthalate-d4 | MnBP-d4 | Di-n-butyl Phthalate (DnBP) | C₁₂H₁₀D₄O₄ | Not specified |
| Monoethyl Phthalate-d4 | MEP-d4 | Diethyl Phthalate (DEP) | C₁₀H₆D₄O₄ | Not specified |
| Mono(2-ethylhexyl) Phthalate-d4 | MEHP-d4 | Di(2-ethylhexyl) Phthalate (DEHP) | C₁₆H₁₈D₄O₄ | Not specified |
| Monobenzyl Phthalate-d4 | MBzP-d4 | Benzylbutyl Phthalate (BBzP) | C₁₅H₈D₄O₄ | Not specified |
| Dimethyl Phthalate-d4 | DMP-d4 | Dimethyl Phthalate (DMP) | C₁₀H₆D₄O₄ | Not specified |
Comparative Performance Data
The following tables summarize quantitative performance data for various deuterated phthalate internal standards as reported in the literature. It is important to note that these values were obtained in different studies under varying experimental conditions. Therefore, this data should be used as a general guide rather than a direct head-to-head comparison.
Linearity of Calibration Curves
Excellent linearity, with coefficients of determination (R²) greater than 0.98, is consistently reported for calibration curves generated using deuterated phthalate internal standards across different analytical platforms and matrices.[3]
| Internal Standard Used | Analyte(s) | Matrix | Analytical Method | R² Value |
| DBP-d4 | DEP, DiBP, DBP, BBzP, DEHP | Indoor Air | GC-MS | > 0.9953 |
| DEP-d4, DEHP-d4 | Various PAEs | Coffee Brew | GC-MS | Not specified, but good linearity reported |
| Isotope-labelled standards for PA, MEP, MBP, MBzP, MEHP | PA, MEP, MBP, MBzP, MEHP | Urine | LC-MS/MS | Not explicitly stated, but method was validated for linearity |
Recovery Rates
Recovery is a measure of the efficiency of the extraction process. High and consistent recovery is desirable.
| Internal Standard/Analyte | Matrix | Extraction Method | Analytical Method | Mean Recovery (%) |
| DEP-d4, DBP-d4, BBP-d4, DEHP-d4 | Indoor Air | Solid-Phase Extraction | GC-MS | > 89.7% |
| Di-n-hexyl-phthalate-d4 (surrogate) | Coffee Brew | Liquid-Liquid Extraction | GC-MS | > 78% (most cases near 100%)[4] |
| PA, MEP, MBP, MBzP, MEHP (spiked) | Urine | Solid-Phase Extraction | LC-MS/MS | 81.84% - 125.32%[5] |
| Various Phthalate Metabolites | Urine, Serum, Follicular Fluid | Solid-Phase Extraction | LC-MS/MS | 71% - 107%[6] |
| Four Phthalate Esters | Water and Beverages | Solid-Phase Extraction | Not specified | 97.93% - 100.56%[7] |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are indicators of the sensitivity of an analytical method.
| Analyte | Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) |
| Five Phthalate Esters | Urine | LC-MS/MS | 0.85 - 5.33 | 2.82 - 17.76[5] |
| Six Phthalate Monoesters | Human Milk | LC-MS/MS | 0.01 - 0.5 µg/L | Not specified[8] |
| Phthalate Metabolites | Urine | LC-MS/MS | 0.06 - 0.43 | Not specified[9] |
| 14 Phthalate Esters | Wheat | GC-MS | 0.1 - 2.5 µg/kg | 0.13 - 5.0 µg/kg[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the analysis of phthalate metabolites using deuterated internal standards.
Protocol 1: Analysis of Phthalate Metabolites in Urine by LC-MS/MS
This protocol is a generalized procedure based on methodologies reported in the literature for the analysis of phthalate monoesters in urine.[5][6][9]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL to 1 mL) of urine into a clean tube.
-
Add a known amount of the deuterated internal standard mixture (including MHiBP-d4 and others as needed).
-
Add a buffer solution (e.g., sodium acetate (B1210297), pH 5.5).
-
Add β-glucuronidase to deconjugate the glucuronidated metabolites.
-
Incubate the mixture (e.g., at 37°C for 120 minutes).
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the enzyme-digested urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an organic solvent (e.g., ethyl acetate or acetonitrile).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl-Hexyl reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
-
Protocol 2: Analysis of Phthalates in Environmental Matrices by GC-MS
This is a general protocol for the analysis of parent phthalates in environmental samples, such as indoor air, using deuterated internal standards.[4]
-
Sample Collection and Preparation:
-
Collect the sample (e.g., air sample on a sorbent tube, solid sample).
-
Spike the sample with a known amount of the deuterated internal standard mixture.
-
Extract the phthalates using a suitable solvent (e.g., hexane, acetone).
-
Concentrate the extract to a smaller volume.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A programmed temperature ramp to separate the different phthalates.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate and its deuterated internal standard.
-
-
Mandatory Visualizations
Metabolic Pathway of a Phthalate Diester
Caption: Metabolic pathway of Di-isobutyl Phthalate (DiBP).
Experimental Workflow for Phthalate Metabolite Analysis
Caption: A typical experimental workflow for quantifying phthalate metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of phthalate monoesters in human milk, consumer milk, and infant formula by tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
Performance of MHiBP-d4 in Urine Matrix: A Comparative Guide to Linearity and Recovery
For researchers and scientists engaged in the analysis of Mono(hydroxyisobutyl) phthalate (B1215562) (MHiBP) in urine, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantification. MHiBP-d4, a deuterated analog of MHiBP, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the expected linearity and recovery of MHiBP-d4 in a urine matrix, based on performance data from analogous deuterated internal standards used in phthalate metabolite analysis.
Comparative Linearity and Recovery Data
The following table summarizes typical linearity and recovery data for commonly used deuterated internal standards in the analysis of phthalate metabolites in urine. The expected performance of MHiBP-d4 is included based on these analogous compounds.
| Internal Standard | Analyte(s) | Linearity (R²) | Recovery (%) |
| MHiBP-d4 (Expected) | MHiBP | >0.99 | 90-110% |
| D4-MEHP | MEHP | >0.98[1] | ~100%[2] |
| ¹³C₄-labeled monoesters | Various phthalate monoesters | >0.98[1] | 95-105%[3] |
| Isophthalic-2,4,5,6-D4 acid | Various phthalate metabolites | Not specified | Not specified |
Experimental Protocol for MHiBP Analysis in Urine using MHiBP-d4
This section outlines a typical experimental protocol for the determination of MHiBP in human urine using MHiBP-d4 as an internal standard, based on established methods for phthalate metabolite analysis.[2][4][5]
1. Sample Preparation
-
Enzymatic Hydrolysis: To 100 µL of urine sample, add a solution of β-glucuronidase/arylsulfatase in an ammonium (B1175870) acetate (B1210297) buffer. This step is crucial to deconjugate the glucuronidated and sulfated MHiBP metabolites.
-
Internal Standard Spiking: Spike the sample with a known concentration of MHiBP-d4 solution.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the MHiBP and MHiBP-d4 with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of phthalate metabolites.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or acetic acid to improve ionization.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor and product ion transitions for both MHiBP and MHiBP-d4 are monitored.
-
3. Data Analysis
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of MHiBP to the peak area of MHiBP-d4 against the concentration of MHiBP standards.
-
Quantification: The concentration of MHiBP in the urine samples is determined from the calibration curve.
Experimental Workflow
The following diagram illustrates the typical workflow for a linearity and recovery study of MHiBP in a urine matrix using MHiBP-d4 as an internal standard.
Conclusion
The use of a deuterated internal standard like MHiBP-d4 is essential for the accurate quantification of MHiBP in urine samples. Based on the performance of analogous internal standards for other phthalate metabolites, MHiBP-d4 is expected to exhibit excellent linearity (R² > 0.99) and recovery (90-110%) when used in a well-validated LC-MS/MS method. The provided experimental protocol and workflow offer a robust framework for researchers to develop and validate their own methods for the analysis of MHiBP in urine.
References
- 1. Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenatal phthalate exposure measurement: A comparison of metabolites quantified in prenatal maternal urine and newborn’s meconium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Accurate Reference Values for Di-isobutyl Phthalate Metabolites: A Comparative Guide to Using MHiBP-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing reference values for the metabolites of di-isobutyl phthalate (B1215562) (DiBP), with a focus on the application of the deuterated internal standard, Mono-hydroxyisobutyl phthalate-d4 (MHiBP-d4). Accurate quantification of DiBP metabolites, primarily monoisobutyl phthalate (MiBP), is crucial for assessing human exposure to this ubiquitous plasticizer and understanding its potential health implications. This document outlines the advantages of using isotope dilution mass spectrometry with MHiBP-d4, presents detailed experimental protocols, and compares its performance with alternative analytical approaches.
The Critical Role of Internal Standards in DiBP Metabolite Analysis
The quantification of DiBP metabolites in biological matrices such as urine is susceptible to variability introduced during sample preparation and analysis. Isotope dilution mass spectrometry is the gold standard for accurate quantification, compensating for analyte loss and matrix effects by incorporating a stable isotope-labeled internal standard.[1][2] MHiBP-d4, a deuterated analog of a key DiBP metabolite, serves as an ideal internal standard for quantifying MiBP and its hydroxylated derivatives. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization.[3] This co-elution and similar ionization behavior allow for precise correction of any analytical variability, leading to highly accurate and reproducible results.[2]
Alternative internal standards for phthalate analysis may include other deuterated phthalate metabolites or structurally similar compounds. While structural analogs can be used, they may not perfectly mimic the behavior of the target analyte, potentially leading to less accurate quantification.[4] The use of a deuterated internal standard corresponding to each target analyte, such as MHiBP-d4 for DiBP metabolites, is the most robust approach for obtaining reliable data.
Comparative Performance of Analytical Methods
The use of MHiBP-d4 in conjunction with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers superior sensitivity and specificity for the detection of DiBP metabolites.[5] This method allows for the establishment of low limits of detection (LOD) and quantification (LOQ), essential for assessing background exposure levels in the general population.
| Parameter | Method using MHiBP-d4 (LC-MS/MS) | Alternative Methods (e.g., GC-MS with other IS) |
| Internal Standard Type | Isotope-labeled analog (MHiBP-d4) | Structural analog or other deuterated standards |
| Specificity | High; distinguishes between isomers | May have cross-reactivity |
| Sensitivity (LOQ) | Low ng/mL range[6] | Generally higher ng/mL range |
| Accuracy | High; corrects for matrix effects effectively[3] | Variable; dependent on IS similarity |
| Precision (%RSD) | Typically <15%[6] | Can be higher |
| Sample Preparation | Enzymatic hydrolysis followed by SPE | Derivatization may be required |
Experimental Protocols
Sample Preparation (Human Urine)
This protocol is adapted from established methods for phthalate metabolite analysis in urine.[5][7]
-
Sample Collection: Collect spot urine samples.
-
Internal Standard Spiking: To 100 µL of urine, add a solution containing the deuterated internal standards, including MHiBP-d4.
-
Enzymatic Hydrolysis: Add 245 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and 5 µL of β-glucuronidase to deconjugate the glucuronidated metabolites.[7] Incubate the mixture.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of acetic or formic acid, is employed to separate the DiBP metabolites.[5]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[7]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.[7]
-
Visualizing the Workflow and Metabolic Pathway
To aid in the understanding of the experimental process and the biological transformation of DiBP, the following diagrams are provided.
Caption: Experimental workflow for establishing reference values of DiBP metabolites.
Caption: Simplified metabolic pathway of Di-isobutyl Phthalate (DiBP).
Conclusion
The establishment of accurate and reliable reference values for DiBP metabolites is paramount for human biomonitoring and risk assessment. The use of a deuterated internal standard, specifically MHiBP-d4, in conjunction with isotope dilution HPLC-MS/MS, represents the most robust and sensitive method for this purpose. This approach minimizes analytical variability and ensures high-quality data, which is essential for researchers, scientists, and drug development professionals working to understand the impact of phthalate exposure on human health. The detailed protocols and comparative data presented in this guide provide a framework for the implementation of best practices in the analysis of DiBP metabolites.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. cerilliant.com [cerilliant.com]
- 3. researchgate.net [researchgate.net]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. benchchem.com [benchchem.com]
The Gold Standard for Accuracy: A Comparative Guide to Internal Standards in Di-isobutyl Phthalate Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of di-isobutyl phthalate (B1215562) (DiBP) metabolites, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of alternative internal standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.
The primary metabolite of DiBP is monoisobutyl phthalate (MiBP), and its accurate measurement is crucial for toxicokinetic and exposure assessment studies. The use of an internal standard is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal. This guide explores the performance of three classes of internal standards: non-isotopic (e.g., Benzyl (B1604629) Benzoate), deuterated (e.g., DiBP-d4 or MiBP-d4), and Carbon-13 (¹³C) labeled standards.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. However, subtle differences between these standards and their native counterparts can lead to analytical inaccuracies.
Non-Isotopic Internal Standards
Benzyl benzoate (B1203000) is a commonly used non-isotopic internal standard in phthalate analysis. While cost-effective and readily available, its chemical and physical properties differ from DiBP metabolites, which can lead to variations in extraction efficiency and chromatographic behavior.[1][2] This can result in less accurate correction for matrix effects and analyte loss.[1]
Deuterated Internal Standards
Deuterated internal standards, where hydrogen atoms are replaced by deuterium (B1214612), are widely used.[3] A study on the simultaneous determination of DiBP and MiBP utilized DiBP-d4 as an internal standard.[4] While generally providing better accuracy than non-isotopic standards, the mass difference between hydrogen and deuterium can cause a slight chromatographic shift, known as the "isotope effect."[4] This can lead to differential matrix effects between the analyte and the internal standard, potentially compromising accuracy.[5]
¹³C-Labeled Internal Standards
Carbon-13 labeled internal standards are considered the gold standard for quantitative mass spectrometry.[6] Because the physicochemical properties of ¹³C-labeled standards are virtually identical to their native analogues, they co-elute perfectly with the analyte of interest.[7][8] This ensures the most accurate compensation for matrix effects and any analyte loss during sample preparation, leading to the highest accuracy and precision.[7][8]
Quantitative Data Summary
The following tables summarize the performance characteristics of different types of internal standards. While a direct head-to-head comparison for MiBP analysis was not found in the reviewed literature, the data presented provides valuable insights into the expected performance of each class of standard.
Table 1: Performance Characteristics of a Non-Isotopic Internal Standard (Benzyl Benzoate) for Phthalate Analysis
| Validation Parameter | Result | Reference |
| Linearity (r²) | >0.99 | [1] |
| Accuracy (Recovery %) | 85 - 115% | [1] |
| Precision (RSD %) | < 15% | [1] |
Note: This data is for the analysis of the parent compound, benzyl benzoate, using other non-isotopic internal standards and serves as a baseline for the performance of this class of standards.[1]
Table 2: Performance Characteristics of a Deuterated Internal Standard (DiBP-d4) for DiBP and MiBP Analysis
| Analyte | Linearity (r²) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (CV %) | Reference |
| DiBP | >0.99 | 0.01 | Within ±15% | < 15% | [4] |
| MiBP | >0.99 | 0.1 | Within ±15% | < 15% | [4] |
Note: This data is from a UPLC-ESI-MS/MS method for the simultaneous determination of DiBP and MiBP in various rat biological matrices using DiBP-d4 as the internal standard.[4]
Table 3: Theoretical Performance Comparison of Internal Standards for MiBP Analysis
| Performance Parameter | Non-Isotopic (e.g., Benzyl Benzoate) | Deuterated (e.g., MiBP-d4) | ¹³C-Labeled (e.g., ¹³C-MiBP) |
| Chromatographic Co-elution | Poor | Good (potential for slight shift) | Excellent (perfect co-elution) |
| Correction for Matrix Effects | Moderate | Good | Excellent |
| Correction for Analyte Loss | Moderate | Good | Excellent |
| Isotopic Stability | N/A | Good (potential for back-exchange) | Excellent |
| Accuracy | Good | Very Good | Excellent |
| Precision | Good | Very Good | Excellent |
| Cost | Low | Moderate | High |
Experimental Protocols
This section provides a detailed methodology for the analysis of MiBP in a biological matrix (e.g., urine) using an isotope-labeled internal standard.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: Take a 1.0 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., MiBP-d4 or ¹³C-MiBP) to each sample, calibrator, and quality control sample.
-
Enzymatic Deconjugation: Add β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites. Incubate at 37°C for 2 hours.
-
Acidification: Acidify the sample with acetic acid.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate MiBP from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualizing the Rationale
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of DiBP and the experimental workflow.
Metabolic pathway of Di-isobutyl Phthalate (DiBP).
Experimental workflow for MiBP analysis.
Conclusion
For the highest accuracy and reliability in the quantification of di-isobutyl phthalate metabolites, ¹³C-labeled internal standards are the superior choice. Their ability to perfectly co-elute with the analyte of interest provides the most robust correction for analytical variability. While deuterated standards offer a viable and more cost-effective alternative, careful validation is necessary to account for potential chromatographic shifts. Non-isotopic internal standards, such as benzyl benzoate, are the least preferred option due to significant differences in their chemical and physical properties compared to the target analytes. The selection of an appropriate internal standard should be guided by the specific requirements of the study, balancing the need for accuracy with practical considerations such as cost and availability.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. foodriskmanagement.com [foodriskmanagement.com]
Safety Operating Guide
Navigating the Safe Disposal of Mono(2-hydroxyisobutyl)phthalate-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Mono(2-hydroxyisobutyl)phthalate-d4, a deuterated metabolite of Di-isobutyl phthalate (B1215562) used in research applications. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given the toxicological profile of related phthalates, which includes potential reproductive toxicity and high aquatic toxicity, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Identification and Classification
This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its chemical nature as a phthalate derivative and the established hazards of similar compounds, it is prudent to manage it as a hazardous waste. Several common phthalates are designated with specific EPA hazardous waste codes.
| Chemical Name | EPA Hazardous Waste Code |
| Dibutyl phthalate | U069 |
| Diethyl phthalate | U088 |
| Dimethyl phthalate | U102 |
| Di-n-octyl phthalate | U107 |
| Diethylhexyl phthalate | U028 |
Given these classifications for structurally related compounds, waste containing this compound should be treated as a U-listed hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly non-hazardous waste.
-
It should be collected as a separate hazardous chemical waste.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be in good condition, free from cracks or residues on the exterior.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the first drop of waste was added to the container (accumulation start date).
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
4. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
5. Scheduling Waste Pickup:
-
Once the container is full, or before the accumulation time limit set by your institution's policy is reached, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your laboratory's and institution's protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
Personal protective equipment for handling Mono(2-hydroxyisobutyl)phthalate-d4
This guide provides crucial safety and logistical information for the handling and disposal of Mono(2-hydroxyisobutyl)phthalate-d4 in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Chemical Profile:
This compound is a deuterated metabolite of Di-isobutyl phthalate, primarily used in research applications.[1][2] Due to its classification as a phthalate, it should be handled with care, assuming potential health risks associated with this class of compounds. Related phthalates are suspected reproductive toxins and may cause irritation upon contact or inhalation.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[3][6] | Provides chemical resistance against phthalates. Always inspect gloves for tears or degradation before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][6] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges.[3][6] | Essential when handling the substance outside of a certified chemical fume hood or if aerosolization is possible. |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls.[3][6] | Prevents contamination of personal clothing. |
Operational Plan: Safe Handling Procedure
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the available safety information and this guide before beginning work.
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Inspect all required PPE for integrity.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
-
-
Handling:
-
Conduct all weighing and solution preparation within the chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Use techniques that minimize the generation of aerosols.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.[2]
-
Keep containers tightly sealed and clearly labeled.
-
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. This includes unused material, contaminated consumables (e.g., pipette tips, gloves), and rinsing solutions.
-
-
Small Spills:
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
-
Waste Disposal:
-
All collected waste must be disposed of through a licensed hazardous waste disposal service.
-
Incineration is a recommended method for the disposal of phthalates.[8]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. biosynce.com [biosynce.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
